4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Description
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Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-10-5-2-4-9(8-10)13-14-11(19-15-13)6-3-7-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEZHLBJOFYUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424599 | |
| Record name | 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-59-6 | |
| Record name | 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Authored by: Senior Application Scientist, Gemini Division
Abstract
The unequivocal determination of a chemical structure is a foundational requirement in the fields of medicinal chemistry and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the structural elucidation of this compound. This molecule, featuring a disubstituted 1,2,4-oxadiazole core linked to a butanoic acid chain and a methoxyphenyl moiety, presents an excellent case study for the synergistic application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring a self-validating and robust analytical workflow.
Introduction: The Rationale for a Multi-faceted Analytical Approach
The structure of this compound incorporates several key functional groups and structural motifs: a carboxylic acid, an aliphatic chain, a 1,2,4-oxadiazole heterocycle, and a substituted aromatic ring. A successful elucidation, therefore, cannot rely on a single analytical technique. Instead, a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments is essential.[1][2] This integrated approach allows for the piecing together of molecular fragments, confirmation of functional groups, and the unambiguous assignment of atom connectivity.
The workflow for this elucidation is designed to be logical and progressive, starting with the determination of the molecular formula and proceeding through the identification of functional groups and the assembly of the molecular skeleton.
Caption: A logical workflow for the structural elucidation of a novel small molecule.
High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Blueprint
Expertise & Experience: The first step in the analysis of an unknown compound is to determine its elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.[1]
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving behind protonated molecules, [M+H]⁺.
-
Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to its mass-to-charge ratio (m/z).
-
Data Analysis: The precise m/z value of the [M+H]⁺ ion is used to calculate the molecular formula.
Expected Data and Interpretation:
For this compound (C₁₃H₁₄N₂O₄), the expected accurate mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Exact Mass | 262.0954 |
| [M+H]⁺ | 263.1026 |
A measured m/z value within a few parts per million (ppm) of the calculated value provides high confidence in the proposed molecular formula.
Fragmentation Analysis:
Electron ionization or collision-induced dissociation can provide valuable structural information. The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage.[3][4]
Caption: Predicted mass spectrometry fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.[5][6][7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid[8] |
| ~1710 | C=O stretch | Carboxylic Acid[5][9] |
| ~1610, ~1480 | C=C stretch | Aromatic Ring |
| ~1580 | C=N stretch | 1,2,4-Oxadiazole |
| ~1250, ~1040 | C-O stretch | Aryl-ether |
The presence of a broad absorption band in the 3300-2500 cm⁻¹ region and a strong, sharp peak around 1710 cm⁻¹ would be highly indicative of the carboxylic acid functionality.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete picture of the molecular structure can be constructed.
4.1. ¹H NMR Spectroscopy: Mapping the Proton Environment
Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
Predicted ¹H NMR Data (in CDCl₃, hypothetical):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | broad s | 1H | COOH |
| 7.65 | t | 1H | Ar-H |
| 7.58 | d | 1H | Ar-H |
| 7.42 | t | 1H | Ar-H |
| 7.10 | d | 1H | Ar-H |
| 3.85 | s | 3H | OCH₃ |
| 3.15 | t | 2H | -CH₂- (adjacent to oxadiazole) |
| 2.60 | t | 2H | -CH₂- (adjacent to COOH) |
| 2.20 | quintet | 2H | -CH₂- (central) |
4.2. ¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Protocol:
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
Predicted ¹³C NMR Data (in CDCl₃, hypothetical):
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | COOH |
| ~175.5 | C5 (Oxadiazole)[10] |
| ~168.0 | C3 (Oxadiazole)[10] |
| ~160.0 | Ar-C (C-OCH₃) |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-C (ipso) |
| ~120.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~112.0 | Ar-CH |
| 55.5 | OCH₃ |
| ~32.0 | -CH₂- (adjacent to COOH) |
| ~28.0 | -CH₂- (adjacent to oxadiazole) |
| ~23.0 | -CH₂- (central) |
4.3. 2D NMR Spectroscopy: Connecting the Pieces
Expertise & Experience: While 1D NMR provides a list of proton and carbon environments, 2D NMR experiments reveal the connectivity between these atoms.[11]
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
Caption: Expected COSY correlations for the aliphatic and aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular skeleton.
Key Expected HMBC Correlations:
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Structural Inference |
| Hγ (~3.15) | C5 (Oxadiazole, ~175.5) | Confirms attachment of the butanoic acid chain to the C5 position of the oxadiazole ring. |
| Ar-H (~7.58, ~7.65) | C3 (Oxadiazole, ~168.0) | Confirms attachment of the methoxyphenyl ring to the C3 position of the oxadiazole ring. |
| Hα (~2.60) | COOH (~178.0) | Confirms the position of the carboxylic acid group. |
| OCH₃ (~3.85) | Ar-C (~160.0) | Confirms the methoxy group is attached to the aromatic ring. |
Final Structure Confirmation
The culmination of the data from HRMS, FTIR, and the suite of NMR experiments provides a self-validating system for the structure of this compound. The molecular formula is established by HRMS, the key functional groups are identified by FTIR, and the precise atomic connectivity is pieced together using 1D and 2D NMR. The HMBC experiment is particularly powerful in this case, as it bridges the different structural fragments—the butanoic acid chain, the oxadiazole ring, and the methoxyphenyl group—into a single, unambiguous structure.
References
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Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1-23. [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. [Link]
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Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(3), 484-490. [Link]
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Lee, D., & Kim, S. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (2007). ResearchGate. [Link]
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1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. (n.d.). ResearchGate. [Link]
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Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). ResearchGate. [Link]
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Molinski, T. F., & Ireland, C. M. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Natural products in medicinal chemistry, 1-31. [Link]
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Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6523. [Link]
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use of deuterated analogues in fragmentation pattern studies Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. (n.d.). SciELO. [Link]
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Composition of butanoic acid determined by IR spectroscopy. (n.d.). AWS. [Link]
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Montanari, F., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Pharmaceuticals, 14(3), 241. [Link]
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FTIR Spectroscopy Analysis of Butanoic Acid. (2024). Semantic Scholar. [Link]
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infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
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FTIR Spectroscopy Analysis of Butanoic Acid. (2024). Journal of Applied Chemical Science International. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
Introduction: Bridging Molecular Structure and Therapeutic Potential
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a profound understanding of its fundamental physicochemical properties. These characteristics are the bedrock upon which a molecule's pharmacokinetic and pharmacodynamic profile is built, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides an in-depth technical exploration of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, a molecule of interest for researchers, scientists, and drug development professionals.
The rationale for a meticulous physicochemical characterization lies in its predictive power. Early-stage assessment of properties such as solubility, lipophilicity, and ionization state is crucial for identifying potential development hurdles and mitigating late-stage attrition. By understanding these core attributes, we can make informed decisions to guide lead optimization, formulation development, and the design of definitive preclinical studies. This document serves as a comprehensive manual, detailing not just the "what" but the "why" and "how" of characterizing this specific oxadiazole derivative.
Compound Identity and Predicted Physicochemical Profile
A foundational step in any characterization is the unambiguous identification of the molecule and a summary of its predicted properties. These computational estimations, while not a substitute for experimental data, provide a valuable preliminary assessment and can guide the design of subsequent laboratory investigations.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 883546-59-6[1] |
| Molecular Formula | C₁₃H₁₄N₂O₄[1] |
| Molecular Weight | 262.27 g/mol |
| Predicted XLogP3 | 2.1 |
| Predicted pKa (Acidic) | 4.6 (Carboxylic Acid) |
| Predicted Hydrogen Bond Donors | 1 |
| Predicted Hydrogen Bond Acceptors | 5 |
| Predicted Rotatable Bonds | 6 |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in suboptimal therapeutic exposure. For this compound, the presence of a carboxylic acid moiety suggests that its solubility will be pH-dependent, increasing at pH values above its pKa.
Causality in Experimental Design: Thermodynamic vs. Kinetic Solubility
Two primary forms of solubility are assessed in drug discovery: thermodynamic and kinetic.[2]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a definitive measure but is often time and material-intensive to determine. The "gold standard" for this measurement is the shake-flask method .[3]
-
Kinetic Solubility measures the concentration of a compound at the point of precipitation from a solution, typically when an aqueous buffer is added to a DMSO stock solution.[2] This high-throughput method is invaluable in early discovery for ranking compounds, though it often overestimates the true thermodynamic solubility.
Given the need for a definitive characterization for drug development, the following protocol details the determination of thermodynamic solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to establish the equilibrium solubility of the compound, a cornerstone for pre-formulation activities.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid should be visually apparent.
-
The inclusion of multiple pH points is critical due to the compound's ionizable carboxylic acid group.[4]
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) using a shaker or rotator.
-
Equilibration time is a critical parameter. A minimum of 24-48 hours is recommended to ensure equilibrium is reached between the solid and dissolved states.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is imperative to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, such as PVDF) can be employed to ensure a clear solution.
-
-
Quantification:
-
Accurately dilute the clarified supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
A calibration curve of the compound in the same solvent system must be generated to ensure accurate quantification.
-
Self-Validating System and Interpretation
The protocol's integrity is maintained by ensuring that a solid phase remains at the end of the experiment, confirming that the solution was indeed saturated. The resulting pH of the solution should also be measured post-equilibration, as it may differ from the starting buffer pH. The solubility profile as a function of pH will be a key output, informing on the optimal conditions for dissolution and absorption in the gastrointestinal tract.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Causality in Experimental Design: The Octanol-Water System
The n-octanol/water biphasic system is the universally accepted standard for measuring lipophilicity.[5] A LogD at pH 7.4 is particularly relevant for predicting in vivo behavior, as it reflects the compound's partitioning in the physiological environment of the bloodstream. For this compound, the LogD will be lower than the LogP due to the ionization of the carboxylic acid at pH 7.4, which increases its aqueous partitioning.
Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)
-
Phase Preparation:
-
Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and pre-saturate the PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS).
-
Add a known volume of this stock solution to a vial containing a known volume of the organic phase (pre-saturated n-octanol). A 1:1 volume ratio is common.
-
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
The LogD at pH 7.4 is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Self-Validating System and Interpretation
To validate the experiment, a mass balance calculation should be performed to ensure that the total amount of compound recovered from both phases is consistent with the initial amount added. A LogD₇.₄ value between 1 and 3 is often considered optimal for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility.
Caption: Workflow for LogD₇.₄ Determination.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the carboxylic acid functional group is the primary acidic center. The pKa of this group dictates the compound's charge state across the physiological pH range, profoundly impacting its solubility, permeability, and interaction with biological targets.
Causality in Experimental Design: Spectrophotometric vs. Potentiometric Titration
Several methods can be used for pKa determination.[6][7]
-
UV-Visible Spectrophotometry is a highly sensitive method suitable for compounds with a chromophore close to the ionization site, where protonation/deprotonation causes a shift in the UV-Vis spectrum.
-
Potentiometric Titration is a classic and robust method that involves monitoring the pH of a solution as a titrant is added. It is particularly useful for compounds that are sufficiently soluble in water.[8]
Given its reliability and directness, potentiometric titration is a preferred method for compounds with adequate solubility.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a known volume of water, often with a co-solvent like methanol or DMSO if necessary to aid initial dissolution. The solution should be free of carbon dioxide.
-
An inert electrolyte (e.g., KCl) is added to maintain a constant ionic strength throughout the titration.
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Use a high-precision autoburette to add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) corresponds to the equivalence point, and the pKa can be calculated from this.
-
Self-Validating System and Interpretation
The accuracy of the method relies on the precise calibration of the pH meter and the accurate standardization of the titrant. The resulting pKa value for the carboxylic acid will confirm the pH at which the compound's solubility begins to significantly increase. This information is vital for predicting its behavior in the acidic environment of the stomach versus the more neutral environment of the intestine.
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An In-depth Technical Guide to 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Rationale
The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, contribute to its prevalence in a wide array of biologically active molecules. The incorporation of the 1,2,4-oxadiazole ring can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid scaffold for precise substituent orientation, thereby facilitating targeted interactions with biological macromolecules.
This guide focuses on a specific derivative, 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. The presence of the butanoic acid chain introduces a carboxylic acid functional group, which can serve as a key interaction point with biological targets or be utilized for further chemical modifications, such as prodrug strategies. The 3-methoxyphenyl substituent offers a site for potential metabolic transformations and influences the overall lipophilicity and electronic properties of the molecule. Analogous compounds, differing only in the position of the methoxy group, have been identified, such as the para-isomer (CAS 876721-15-2) and the ortho-isomer (CAS 883546-54-1)[1][2]. The exploration of the meta-isomer is a logical progression in understanding the structure-activity relationships within this chemical series.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process, a common and reliable method for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles. This pathway involves the initial formation of an O-acyl amidoxime intermediate, followed by a thermally induced cyclodehydration to yield the desired oxadiazole ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Synthesis of 3-Methoxybenzamidoxime
The initial step involves the conversion of 3-methoxybenzonitrile to the corresponding amidoxime. This reaction is a well-established method for the preparation of amidoximes from nitriles.
Protocol:
-
To a solution of hydroxylamine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol or a methanol/water mixture, add a base like sodium bicarbonate or sodium hydroxide (1.5 equivalents) and stir for 30 minutes at room temperature.
-
Add 3-methoxybenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-methoxybenzamidoxime.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure amidoxime.
Causality of Choices:
-
Hydroxylamine Hydrochloride and Base: The use of hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine, which is the active nucleophile.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the amidoxime.
-
Aqueous Work-up: This step is crucial for removing inorganic salts and any remaining water-soluble impurities.
Synthesis of this compound
The final step involves the acylation of the amidoxime with glutaric anhydride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.
Protocol:
-
Dissolve 3-methoxybenzamidoxime (1.0 equivalent) in a suitable aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF).
-
Add glutaric anhydride (1.1 equivalents) portion-wise to the solution while stirring at room temperature.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Causality of Choices:
-
Glutaric Anhydride: This reagent serves as the source of the butanoic acid side chain and facilitates the formation of the O-acyl amidoxime intermediate.
-
High Temperature: The elevated temperature is necessary to promote the intramolecular cyclodehydration of the O-acyl amidoxime intermediate to form the stable 1,2,4-oxadiazole ring.
-
Acidic Work-up: The carboxylic acid product is often soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, leading to its precipitation and facilitating its isolation.
Physicochemical Properties and Characterization
The following table summarizes the predicted and expected physicochemical properties of the target compound.
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water |
| Predicted logP | ~1.5 - 2.5 |
| Predicted pKa | ~4.5 - 5.0 (for the carboxylic acid) |
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Expected ¹H NMR signals would include aromatic protons of the methoxyphenyl group, the characteristic methylene protons of the butanoic acid chain, and the methoxy protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O of the carboxylic acid, the C=N of the oxadiazole ring, and the C-O stretching of the methoxy group.
-
Melting Point: The melting point is a crucial indicator of the purity of the synthesized compound.
Potential Biological Significance and Applications
While the specific biological activity of this compound has not been reported, the 1,2,4-oxadiazole scaffold is present in numerous compounds with diverse pharmacological activities.
-
Enzyme Inhibition: Derivatives of heteroaryl butanoic acids have been investigated as inhibitors of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response[3].
-
Receptor Modulation: Structurally related oxadiazole compounds have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁), which plays a critical role in lymphocyte trafficking and has implications for autoimmune diseases[4].
-
Anticancer and Antimicrobial Activities: The 1,3,4-oxadiazole isomer, a closely related heterocycle, is found in compounds with demonstrated antibacterial, antifungal, and anticancer properties.
The structural features of the title compound, including the oxadiazole ring, the methoxyphenyl group, and the butanoic acid side chain, make it a compelling candidate for screening in various biological assays to explore its potential as a novel therapeutic agent.
Conclusion
This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound. The provided protocols, along with the rationale behind the experimental choices, offer a solid foundation for its synthesis and purification. Although a specific CAS number for this compound is not readily found, its structural similarity to biologically active molecules highlights its potential for further investigation in drug discovery and development. The characterization methods outlined will be crucial in confirming the identity and purity of the synthesized compound, enabling its progression into biological evaluation.
References
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PubChem. 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. Available from: [Link]
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Sinfoo Biotech. 4-[3-(2-methoxy-phenyl)-[1][5]oxadiazol-5-yl]-butyric acid. Available from: [Link]
- Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018.
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PubChem. 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. Available from: [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1,2,4-Oxadiazole Compounds
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester groups, make it a privileged structure in drug design. This guide provides an in-depth exploration of the key therapeutic targets of 1,2,4-oxadiazole compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present crucial structure-activity relationship (SAR) data, and provide detailed experimental protocols for target validation.
The versatility of the 1,2,4-oxadiazole nucleus allows for its incorporation into a wide array of molecular frameworks, leading to compounds with diverse pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, highlighting the broad therapeutic potential of this chemical class.
Key Therapeutic Areas and Molecular Targets
Oncology
The development of novel anticancer agents is a critical area of research where 1,2,4-oxadiazole derivatives have shown considerable promise. These compounds have been demonstrated to interact with a variety of cancer-relevant targets, leading to cytotoxic and antiproliferative effects across numerous cancer cell lines.
1.1. Tubulin Polymerization Inhibition
Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain 1,2,4-oxadiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. By binding to tubulin, these agents prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Molecular docking studies have suggested that some derivatives can bind to the colchicine binding site on β-tubulin.
Causality in Experimental Design: The selection of cancer cell lines for screening is crucial. Lines with high proliferation rates, such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), are often chosen as they are highly dependent on microtubule dynamics for mitosis, making them sensitive to tubulin inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a method to assess the inhibitory effect of 1,2,4-oxadiazole compounds on tubulin polymerization.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 10 mg/mL.
-
Prepare a serial dilution of the test compound (e.g., 1,2,4-oxadiazole derivative) and a positive control (e.g., Nocodazole) in G-PEM buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound or control at various concentrations.
-
Add 100 µL of the tubulin solution to each well.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits tubulin polymerization by 50%, using non-linear regression analysis.
-
Self-Validation: The inclusion of a known tubulin polymerization inhibitor like Nocodazole as a positive control and a vehicle (e.g., DMSO) as a negative control is essential to validate the assay results.
1.2. Kinase Inhibition
Mechanism of Action: Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Several 1,2,4-oxadiazole derivatives have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of the kinase, these compounds can halt downstream signaling and inhibit tumor growth.
Diagram: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by a 1,2,4-oxadiazole compound.
Inflammation and Immunology
Chronic inflammation is a key driver of numerous diseases. The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to modulate inflammatory pathways.
2.1. Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
Mechanism of Action: The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators. Some compounds may achieve this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| Compound 17 | NF-κB | LPS-induced NO release | 5.2 | |
| Resveratrol Analog 2 | NF-κB | NF-κB Luciferase Reporter | < 10 |
Experimental Workflow: Screening for NF-κB Inhibitors
Caption: Workflow for identifying and validating 1,2,4-oxadiazole based NF-κB inhibitors.
Neurological Disorders
The development of therapies for neurological diseases is a significant challenge. The 1,2,4-oxadiazole moiety has been explored for its potential in targeting pathways relevant to neurodegeneration and psychiatric disorders.
3.1. Multi-target Agents for Alzheimer's Disease
Mechanism of Action: Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology. A promising therapeutic strategy is the development of multi-target-directed ligands. Novel 1,2,4-oxadiazole derivatives have been synthesized and shown to exhibit inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), two key enzymes implicated in AD pathogenesis. Some of these compounds have also demonstrated antioxidant properties, which can help mitigate the oxidative stress associated with the disease. One particular derivative, wyc-7-20, has shown neuroprotective effects and the ability to improve cognitive impairments and reduce β-amyloid plaques in animal models.
3.2. Modulation of Metabotropic Glutamate Receptors (mGluRs)
Mechanism of Action: Metabotropic glutamate receptors are G-protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability. Positive allosteric modulators (PAMs) of the mGlu4 receptor have therapeutic potential for treating psychosis and anxiety. A series of 1,2,4-oxadiazole derivatives have been identified as mGlu4 receptor PAMs, with some showing antipsychotic-like properties in preclinical models.
Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new anti-infective agents. The 1,2,4-oxadiazole scaffold has been utilized in the synthesis of compounds with antibacterial and antifungal activities.
4.1. Antibacterial and Antifungal Targets
Mechanism of Action: The specific molecular targets for many 1,2,4-oxadiazole-based antimicrobial compounds are still under investigation. However, some have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV. In fungi, derivatives have been designed as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain.
Data on Antimicrobial Activity:
| Compound | Organism | Activity | MIC (µg/mL) | Reference |
| Compound 43 | Staphylococcus aureus | Antibacterial | 0.15 | |
| Compound 43 | Escherichia coli | Antibacterial | 0.05 | |
| Compound 4f | Exserohilum turcicum | Antifungal | EC₅₀ = 29.14 |
Future Perspectives and Emerging Targets
The structural versatility of the 1,2,4-oxadiazole ring continues to make it an attractive scaffold for medicinal chemists. Emerging areas of interest include its use in developing agents targeting parasitic diseases and viral infections. Furthermore, the application of this heterocycle in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities is an exciting avenue for future research. The continued exploration of structure-activity relationships and mechanism-of-action studies will undoubtedly lead to the discovery of new 1,2,4-oxadiazole-based drug candidates with improved efficacy and safety profiles.
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Bajaj, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link]
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Kala, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3962. [Link]
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Dhameliya, B. U., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
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Zhang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1686-1700. [Link]
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Bala, S., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
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Özbek, Ç., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(44), 40306-40322. [Link]
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Khasawneh, H. E. N., et al. (2024). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry, 7, 101402. [Link]
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Rajwant, K., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences, 5(6), 865-877. [Link]
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Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690-2697. [Link]
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Ahsan, M. J., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6296. [Link]
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Xu, L., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link]
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Chinthakindi, P. K., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Bioorganic & Medicinal Chemistry Letters, 25(22), 5047-5051. [Link]
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Luo, Z., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) improves Alzheimer's disease-related phenotypes in 3×Tg mice. Drug Design, Development and Therapy, 16, 3285-3296. [Link]
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Szafrański, K., et al. (2021). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 26(11), 3125. [Link]
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Introduction: The Rise of a Privileged Scaffold
An In-Depth Technical Guide to 1,2,4-Oxadiazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the exploration of heterocyclic scaffolds. These cyclic structures, containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals. Among them, the 1,2,4-oxadiazole, a five-membered aromatic ring with one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold".[1][2] First synthesized by Tiemann and Krüger in 1884, this heterocycle remained a chemical curiosity for decades.[2] However, over the past 20 years, its unique properties have captured the attention of drug discovery professionals, leading to its incorporation into a wide array of biologically active molecules.[1] The validation of this scaffold is evident in the number of commercially available drugs, such as the antiviral Pleconaril, the vasodilator Butalamine, and Ataluren for treating Duchenne muscular dystrophy, which feature the 1,2,4-oxadiazole core.[2][3][4]
This guide provides an in-depth technical overview of the 1,2,4-oxadiazole moiety in modern drug discovery. We will explore its fundamental physicochemical properties, delve into its synthesis, analyze its broad pharmacological applications, and provide detailed experimental protocols, offering a comprehensive resource for researchers and scientists in the field.
The 1,2,4-Oxadiazole Core: A Bioisosteric Strategist
The utility of the 1,2,4-oxadiazole ring in drug design is largely rooted in its role as a bioisostere, particularly for amide and ester functionalities.[5][6][7] Bioisosterism—the replacement of a functional group within a molecule with another group of similar size, shape, and electronic configuration—is a cornerstone of lead optimization. The 1,2,4-oxadiazole offers a strategic solution to common liabilities associated with esters and amides.
Causality Behind the Choice:
-
Metabolic Stability: Ester and amide bonds are often susceptible to enzymatic hydrolysis by esterases and amidases in the body, leading to rapid metabolism and poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring is chemically robust and resistant to such degradation, significantly enhancing a drug candidate's metabolic stability.[8][9]
-
Physicochemical Modulation: The five-membered ring contains both hydrogen bond acceptors (the nitrogen atoms) and a specific dipole moment that can mimic the interactions of the carbonyl group in esters and amides.[7] This allows it to maintain or even enhance binding affinity to a biological target while improving other properties like solubility and cell permeability.
-
Structural Rigidity: The aromatic and planar nature of the oxadiazole ring introduces conformational rigidity. This can be advantageous in locking a molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.
Caption: General workflow for the amidoxime acylation route.
The 1,3-Dipolar Cycloaddition Route ([3+2] Cycloaddition)
An alternative strategy is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. [1]The nitrile oxide, typically generated in situ from an oxime or hydroximoyl chloride, acts as the three-atom component, while the nitrile serves as the two-atom dipolarophile. This method is particularly useful for accessing specific substitution patterns that may be difficult to achieve via the amidoxime route.
Modern & Green Approaches
Recent advancements have focused on improving the efficiency and environmental footprint of these syntheses. Techniques such as microwave-assisted synthesis, transition-metal catalysis, and the development of one-pot procedures in greener solvents have become increasingly common, reflecting a broader trend in pharmaceutical manufacturing. [7][10]For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and methyl esters in a NaOH/DMSO superbase medium has been reported, simplifying the purification process. [2]
A Versatile Pharmacophore: Broad Spectrum of Activities
The 1,2,4-oxadiazole scaffold is a component of molecules targeting a remarkable range of diseases. Its ability to serve as a stable, structurally rigid linker that can be decorated with various pharmacophoric groups allows for the fine-tuning of biological activity.
Anticancer Activity
1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. [11][12]* Mechanism of Action: The mechanisms are diverse and include the inhibition of crucial cellular machinery. For example, certain derivatives act as potent tubulin polymerization inhibitors, disrupting the mitotic spindle and inducing apoptosis. [2]Others function as inhibitors of histone deacetylases (HDACs) or carbonic anhydrase IX, targets implicated in tumor growth and survival. [2][12]A series of 3-Aryl-5-aryl-1,2,4-oxadiazoles has been identified as novel apoptosis inducers through the activation of caspase-3. [13]* Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituents at the C3 and C5 positions is critical. For instance, introducing electron-withdrawing groups onto an aryl ring at the C5 position has been shown to enhance antiproliferative activity against colon cancer (WiDr) cell lines. [2]
| Compound Class | Target/Mechanism | Example Cell Lines | Representative IC50 Values | Citation(s) |
|---|---|---|---|---|
| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrids | Tubulin & EGFR Inhibition | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [2] |
| Benzimidazole-linked 1,2,4-Oxadiazoles | Not specified | MCF-7, A549, A375 | 0.12–2.78 µM | [2] |
| 1,2,4-Oxadiazole-Sulfonamide Conjugates | Carbonic Anhydrase IX (CAIX) Inhibition | HCT-116 (Colorectal) | ~6.0 µM | [12] |
| 3,5-Diaryl-1,2,4-Oxadiazoles | Caspase-3 Activation | Breast and Colorectal Cancer | Not specified | [13]|
Neuroprotective Applications
The global challenge of neurodegenerative disorders like Alzheimer's disease (AD) has spurred the search for new therapeutic strategies. 1,2,4-oxadiazole derivatives have emerged as promising candidates due to their ability to engage multiple targets relevant to AD pathology. [14][15]* Multi-Target Approach: A key strategy in treating complex diseases like AD is the development of multi-target-directed ligands. Synthesized derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, with some compounds being significantly more potent than the standard drug donepezil. [16][17]* Additional Mechanisms: Beyond cholinesterase inhibition, these compounds have also been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in oxidative stress, and to possess antioxidant properties. [17]The natural product Quisqualic acid, which contains a 1,2,4-oxadiazole ring, acts on glutamate receptors, targets for treating stroke and epilepsy. [2]
Anti-Infective Properties
The rise of antimicrobial resistance necessitates the discovery of novel classes of antibiotics. The 1,2,4-oxadiazole class has shown significant promise, particularly against Gram-positive bacteria. [3][18]* Activity against MRSA: A class of 1,2,4-oxadiazole antibiotics has been discovered that exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). [18][19]* SAR Insights: Extensive SAR studies have been performed on these antibacterial agents. For these multi-ring structures, a hydrogen-bond donor in one of the terminal rings is crucial for activity, while hydrophobic and halogen substituents are well-tolerated on other parts of the molecule. [18][20]* Broader Spectrum: Beyond bacteria, derivatives have also been developed with antifungal, antiviral (Pleconaril), and anti-tubercular activities. [3][21]
Drug Discovery Workflow & SAR
The development of a 1,2,4-oxadiazole-based drug follows a logical cascade, from initial design to preclinical evaluation. A critical component of this process is the elucidation of the Structure-Activity Relationship (SAR), which informs the iterative process of lead optimization.
Caption: A typical drug discovery workflow.
The SAR exploration is fundamental. For example, in the antibacterial oxadiazoles, the molecule is often conceptually divided into rings (A, B, C, D). [18]Researchers systematically synthesize analogs where each ring is modified and then measure the resulting biological activity (e.g., Minimum Inhibitory Concentration, MIC). This allows them to build a model of which chemical features in which positions enhance potency and which are detrimental. [20]This empirical, data-driven approach is essential for converting a moderately active "hit" compound into a potent and drug-like preclinical candidate.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are critical. Below are representative protocols for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives.
Protocol 1: General Synthesis of a 3-Aryl-5-alkyl-1,2,4-oxadiazole
This protocol describes a standard, reliable method using a carboxylic acid and an amidoxime with a peptide coupling agent.
Materials:
-
Substituted benzamidoxime (1.0 eq)
-
Aliphatic carboxylic acid (1.1 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) as solvent
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate for workup
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted benzamidoxime (1.0 eq) and the aliphatic carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add TBTU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The intermediate O-acyl amidoxime may be visible.
-
Once the acylation is complete, heat the reaction mixture to 100-120 °C and stir for 8-12 hours to facilitate the cyclodehydration. Monitor the formation of the 1,2,4-oxadiazole product by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-alkyl-1,2,4-oxadiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized 1,2,4-oxadiazole compounds, dissolved in DMSO to create stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various compound dilutions. Include wells with medium only (blank), cells with medium and 0.5% DMSO (negative control), and cells treated with a standard anticancer drug like doxorubicin (positive control).
-
Incubate the plate for another 48 hours under the same conditions.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring is unequivocally a scaffold of high value in drug discovery. Its utility as a metabolically robust bioisostere for amides and esters provides a powerful strategy to enhance the drug-like properties of lead compounds. The extensive and ever-growing body of research highlights its broad therapeutic potential, from oncology to neurodegenerative disease and infectious agents. [5][10] The future of 1,2,4-oxadiazole research will likely focus on more sophisticated applications. The use of computational methods, such as molecular docking and QSAR modeling, will continue to guide the rational design of more potent and selective inhibitors. [10][13]Furthermore, the incorporation of this scaffold into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, represents an exciting frontier. As synthetic methodologies become more efficient and our understanding of the scaffold's interaction with biological systems deepens, 1,2,4-oxadiazole derivatives are poised to remain a cornerstone of medicinal chemistry for years to come.
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech. Available at: [Link]
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Oxadiazoles in Medicinal Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
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Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Available at: [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health (NIH). Available at: [Link]
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A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Wiley Online Library. Available at: [Link]
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Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed. Available at: [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. Available at: [Link]
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Bioisosterism: 1,2,4‐Oxadiazole Rings. Semantic Scholar. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central. Available at: [Link]
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Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. Available at: [Link]
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Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. Available at: [Link]
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Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis. Available at: [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health (NIH). Available at: [Link]
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New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. SpringerLink. Available at: [Link]
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Commercially available drugs containing oxadiazole scaffold. ResearchGate. Available at: [Link]
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A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available at: [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]
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Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... ResearchGate. Available at: [Link]
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A novel 1,2,4-oxadiazole derivative (wyc-7-20). Dove Medical Press. Available at: [Link]
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Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. PubMed Central. Available at: [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PubMed Central. Available at: [Link]
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Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ResearchGate. Available at: [Link]
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Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. ScienceDirect. Available at: [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. Available at: [Link] 33.-[1][22]oxadiazoles: synthesis and biological applications. PubMed. Available at: [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. Europe PMC. Available at: [Link]
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(PDF) PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
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Methodological & Application
Synthesis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the formation of a key amidoxime intermediate, followed by its cyclization with a suitable anhydride to construct the 1,2,4-oxadiazole core, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and data presentation to ensure reproducibility and success.
Introduction and Significance
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for esters and amides. Compounds incorporating this heterocycle have demonstrated a wide range of biological activities. The target molecule, this compound, combines this key heterocycle with a butanoic acid side chain, suggesting potential for interaction with biological targets where a carboxylic acid functionality is crucial for binding or solubility. The 3-methoxyphenyl substituent further provides a site for potential metabolic modification or additional receptor interactions.
This document outlines a reliable and well-established synthetic route, detailing the necessary reagents, conditions, and purification techniques. The protocols provided are designed to be self-validating, with clear explanations for each experimental choice to empower the researcher with a thorough understanding of the synthesis.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a three-stage process. The first stage involves the preparation of the key intermediate, N'-hydroxy-3-methoxybenzimidamide (an amidoxime), from 3-methoxybenzonitrile. The second stage is the core reaction: the [4+1] cycloaddition of the amidoxime with a suitable anhydride, in this case, glutaric anhydride, to form the 1,2,4-oxadiazole ring. The final stage is the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of N'-hydroxy-3-methoxybenzimidamide
The initial step focuses on the conversion of a nitrile to an amidoxime. This transformation is a cornerstone in the synthesis of 1,2,4-oxadiazoles, as the amidoxime provides the necessary N-C-N-O backbone for the heterocycle.
Protocol 1: Synthesis of N'-hydroxy-3-methoxybenzimidamide
-
Materials:
-
3-Methoxybenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or another suitable base)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzonitrile (1.0 eq) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the nitrile.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-hydroxy-3-methoxybenzimidamide. This product is often of sufficient purity for the next step.
-
Causality and Insights: The use of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt. Ethanol/water is a common solvent system that facilitates the dissolution of both the organic nitrile and the inorganic salts.
Stage 2: Synthesis of Ethyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoate
This stage involves the key ring-forming reaction. The amidoxime, a polynucleophilic species, reacts with an anhydride to form the 1,2,4-oxadiazole ring.[1] The reaction proceeds through an initial O-acylation of the amidoxime, followed by a base- or heat-induced cyclodehydration.[2][3]
Protocol 2: Cyclization to form the 1,2,4-Oxadiazole
-
Materials:
-
N'-hydroxy-3-methoxybenzimidamide (from Stage 1)
-
Glutaric anhydride
-
A high-boiling point solvent (e.g., xylene, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))
-
Base (optional, e.g., sodium hydroxide in DMSO)[2]
-
-
Procedure:
-
In a round-bottom flask, suspend N'-hydroxy-3-methoxybenzimidamide (1.0 eq) in a suitable high-boiling solvent like xylene.
-
Add glutaric anhydride (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 8-12 hours, with azeotropic removal of water if necessary (using a Dean-Stark apparatus).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Causality and Insights: The choice of solvent and temperature is critical for the cyclodehydration step. High temperatures are often required to drive the reaction to completion. The use of a base like NaOH in DMSO can facilitate the reaction at lower temperatures.[2] Glutaric anhydride is chosen as it provides the four-carbon chain that will become the butanoic acid side chain after hydrolysis.
Caption: Key steps in the formation of the 1,2,4-oxadiazole ring.
Stage 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.
Protocol 3: Ester Hydrolysis
-
Materials:
-
Ethyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoate (from Stage 2)
-
A base (e.g., sodium hydroxide or lithium hydroxide)
-
A solvent mixture (e.g., tetrahydrofuran (THF)/water or ethanol/water)
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated HCl.
-
The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.
-
Causality and Insights: Basic hydrolysis is a robust method for converting esters to carboxylic acids. The use of a co-solvent like THF helps to solubilize the organic ester in the aqueous base. Acidification is necessary to protonate the carboxylate salt and precipitate the final product.
Data Summary
The following table summarizes the key reactants and expected outcomes for each stage of the synthesis. Actual yields may vary depending on the reaction scale and purification efficiency.
| Stage | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 3-Methoxybenzonitrile | Hydroxylamine HCl, Na₂CO₃ | N'-hydroxy-3-methoxybenzimidamide | 70-85 |
| 2 | N'-hydroxy-3-methoxybenzimidamide | Glutaric anhydride | Ethyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoate | 60-75 |
| 3 | Ethyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoate | NaOH, HCl | This compound | 85-95 |
Conclusion
The synthesis of this compound can be reliably achieved through a three-stage process involving the formation of an amidoxime, its subsequent cyclization with an anhydride, and final ester hydrolysis. The protocols detailed in this guide are based on well-established chemical principles for the synthesis of 1,2,4-oxadiazoles. By providing a clear rationale for each step and summarizing the expected outcomes, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications.
References
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
National Institutes of Health. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Some synthetic approaches to oxadiazole molecules: 1 Amidoxime reacted... Retrieved from [Link]
-
Univerzita Karlova. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]
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Application Note: Streamlined One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles for Accelerated Drug Discovery
Audience: Researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Modern Drug Design
The 1,2,4-oxadiazole motif is a cornerstone in contemporary medicinal chemistry, recognized for its exceptional versatility as a bioisostere for amide and ester functionalities.[1][2][3] This five-membered heterocyclic scaffold offers a unique combination of metabolic stability, tunable physicochemical properties, and the ability to engage in crucial hydrogen bonding interactions, making it an attractive component in the design of novel therapeutic agents.[2][3][4] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system applications.[2][4] The prevalence of this core in numerous clinical candidates and approved drugs underscores the need for efficient, robust, and scalable synthetic methodologies.[3][4]
This application note provides an in-depth guide to the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a strategy that circumvents the isolation of intermediates, thereby saving time, reducing waste, and often improving overall yields. We will explore the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for researchers in drug development.
Mechanistic Overview: Convergent Pathways to the 1,2,4-Oxadiazole Core
The majority of one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles converge on the formation and subsequent cyclization of an O-acyl amidoxime intermediate. The elegance of the one-pot approach lies in telescoping these two steps—acylation and cyclodehydration—into a single, seamless operation.[5][6]
The most prevalent strategies begin with either the in situ generation of an amidoxime from a nitrile and hydroxylamine or the direct use of a pre-formed amidoxime. This key intermediate is then acylated by a variety of reagents, including carboxylic acids (often requiring an activating agent), acyl chlorides, anhydrides, or esters.[6][7] The resulting O-acyl amidoxime is then induced to cyclize, typically under basic or thermal conditions, to expel a molecule of water and form the stable 1,2,4-oxadiazole ring.
Below is a generalized workflow illustrating this convergent pathway.
Caption: General workflow for one-pot 1,2,4-oxadiazole synthesis.
The choice of reagents and conditions dictates the efficiency and substrate scope of the reaction. For instance, superbasic media like NaOH/DMSO have enabled room temperature syntheses from amidoximes and esters, while microwave-assisted protocols offer dramatically reduced reaction times.[4][8]
Experimental Protocols and Methodologies
Herein, we detail two robust and versatile one-pot protocols for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: Microwave-Assisted Synthesis from a Carboxylic Acid and an Amidoxime
This protocol is adapted from methodologies that leverage the efficiency of microwave heating to drive the reaction to completion in a short timeframe.[8] The use of a coupling agent like N,N'-carbonyldiimidazole (CDI) activates the carboxylic acid for efficient acylation of the amidoxime.
Workflow Diagram:
Caption: Workflow for microwave-assisted one-pot synthesis.
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the amidoxime (1.0 mmol, 1.0 equiv), the carboxylic acid (1.1 mmol, 1.1 equiv), and N,N'-carbonyldiimidazole (CDI) (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add a suitable high-boiling solvent such as diglyme or N,N-dimethylformamide (DMF) (3-5 mL).
-
Acylation Step (Microwave): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80-100°C for 5-15 minutes. This step facilitates the activation of the carboxylic acid and subsequent O-acylation of the amidoxime.
-
Cyclization Step (Microwave): Increase the temperature to 140-160°C and irradiate for an additional 15-30 minutes to effect the cyclodehydration.[8]
-
Workup: After cooling to room temperature, pour the reaction mixture into water (20-30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | R¹ (from Amidoxime) | R² (from Carboxylic Acid) | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenyl | 4-Chlorophenyl | 20 | 150 | 92 | [8] |
| 2 | 4-Methoxyphenyl | Methyl | 15 | 140 | 88 | [8] |
| 3 | Thiophen-2-yl | Phenyl | 25 | 160 | 85 | [8] |
| 4 | Cyclohexyl | Benzyl | 30 | 160 | 78 |
Protocol 2: Solvent-Free Synthesis from a Nitrile and Hydroxylamine
This "green chemistry" approach is advantageous for its simplicity, lack of solvent, and often straightforward workup.[9][10] It is particularly effective for the synthesis of symmetrical 3,5-disubstituted-1,2,4-oxadiazoles where both substituents are identical.[9][10]
Step-by-Step Procedure:
-
Reagent Mixing: In a round-bottom flask, thoroughly mix the nitrile (2.0 mmol, 2.0 equiv), hydroxylamine hydrochloride (1.0 mmol, 1.0 equiv), and potassium fluoride (KF) as a catalyst and solid support (approx. 1 g).[9][10]
-
Reaction: Heat the solid mixture in an oil bath at 100°C with vigorous stirring for the time specified (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the flask to room temperature. Add water (20 mL) to the solid mass and stir until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for subsequent use, but can be recrystallized if necessary.
Quantitative Data Summary:
| Entry | R (from Nitrile) | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenyl | 1.5 | 100 | 95 | [10] |
| 2 | 4-Methylphenyl | 1.2 | 100 | 96 | [10] |
| 3 | 4-Chlorophenyl | 2.0 | 100 | 92 | [10] |
| 4 | 2-Naphthyl | 2.5 | 100 | 90 | [9] |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete acylation. | Ensure the use of a suitable activating agent (e.g., CDI, EDC) for carboxylic acids. For less reactive partners, consider using the corresponding acyl chloride. |
| Incomplete cyclization. | Increase the reaction temperature or time. For base-mediated cyclizations, ensure the base is sufficiently strong and anhydrous. Tetrabutylammonium fluoride (TBAF) can be an effective catalyst for cyclization.[11] | |
| Side Product Formation | Dehydration of the amidoxime back to the nitrile. | Use milder reaction conditions. Ensure the acylation step proceeds efficiently before prolonged heating. |
| Formation of ureas (from CDI). | Use the stoichiometric amount of CDI. Purification by column chromatography should effectively remove urea byproducts. | |
| Reaction Stalls | Poor solubility of starting materials. | For microwave protocols, select a solvent (e.g., DMF, diglyme) that effectively dissolves all reactants at the target temperature. |
| Steric hindrance. | For sterically demanding substrates, longer reaction times, higher temperatures, or more potent activating agents may be necessary. |
Comparative Analysis of One-Pot Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Microwave-Assisted | Very fast reaction times (minutes vs. hours).[8] High yields. Excellent for library synthesis. | Requires specialized microwave reactor equipment. | Rapid lead optimization and parallel synthesis. |
| Solvent-Free (KF) | Environmentally friendly ("green").[9] Simple procedure and workup. Excellent yields. | Primarily for symmetrical oxadiazoles.[10] Limited to thermally stable compounds. | Large-scale synthesis of symmetrical building blocks. |
| Base-Mediated (e.g., NaOH/DMSO) | Can often be performed at room temperature.[4] Uses inexpensive reagents. Broad substrate scope. | Can require longer reaction times (4-24h).[4] DMSO can be difficult to remove completely. | Synthesizing diverse libraries when microwave equipment is unavailable. |
| Catalytic (e.g., Graphene Oxide) | Utilizes a metal-free, heterogeneous catalyst that can be recycled.[12][13] Environmentally benign. | Catalyst preparation may be required. May not be as rapid as microwave methods. | "Green" chemistry applications and exploration of novel catalytic systems. |
Conclusion
One-pot synthetic strategies represent a significant advancement in the preparation of 3,5-disubstituted-1,2,4-oxadiazoles, offering substantial benefits in terms of efficiency, atom economy, and operational simplicity. By eliminating the need for intermediate isolation and purification, these methods are ideally suited for the fast-paced environment of drug discovery and development. The choice of protocol—be it microwave-assisted for speed, solvent-free for sustainability, or base-mediated for accessibility—can be tailored to the specific needs of the research objective, the scale of the synthesis, and the available laboratory infrastructure. The protocols and insights provided in this application note are intended to empower researchers to confidently and effectively incorporate the valuable 1,2,4-oxadiazole scaffold into their molecular designs.
References
-
Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
-
Piazzi, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4937. [Link]
-
Rostamizadeh, S., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications, 40(20), 3084-3092. [Link]
-
Wang, L., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(35), 9248-9254. [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6667. [Link]
-
Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(50), 31633-31641. [Link]
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Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances. [Link]
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Adib, M., et al. (2006). Microwave-assisted efficient, one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free conditions. Tetrahedron Letters, 47(17), 2965-2967. [Link]
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Straniero, V., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305780. [Link]
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Li, J., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 19(24), 5396-5400. [Link]
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Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances. [Link]
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Rostamizadeh, S., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Fre. Synthetic Communications, 40(20), 3084-3092. [Link]
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Brain, C. T., & Paul, J. M. (1999). Highly Efficient One-Pot Preparation of 1,2,4-Oxadiazoles in the Presence of Diazabicycloundecene. Synlett, 1999(10), 1621-1623. [Link]
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Pace, A., et al. (2010). A One-Pot Synthesis of 3-Substituted-5-carbonylmethyl-1,2,4-oxadiazoles from β-Keto Esters and Amidoximes under Solvent-Free Conditions. Molecules, 15(7), 4677-4683. [Link]
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Rostamizadeh, S., et al. (2009). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 121(5), 713-717. [Link]
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Sidneva, E., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7552. [Link]
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Sidneva, E. A., et al. (2022). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds, 58(5), 415-422. [Link]
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Piazzi, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
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Sharma, P., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26(1), 567-601. [Link]
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Abdel-Maksoud, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
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Adib, M., et al. (2006). Microwave-assisted efficient, one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free conditions. Washington University School of Medicine in St. Louis. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 541-550. [Link]
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Baykov, S., et al. (2017). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. Russian Journal of Organic Chemistry, 53(8), 1238-1240. [Link]
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Kumar, D., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]
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Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 9(21), 7539-7545. [Link]
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Liu, M., et al. (2024). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. Chinese Journal of Organic Chemistry, 44(7), 2251-2256. [Link]
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Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. Heterocycles, 60(10), 2287-2292. [Link]
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Application Note: A Comprehensive Analytical Toolkit for the Characterization of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols herein are designed for researchers, quality control analysts, and formulation scientists, offering a multi-faceted approach to confirm structural identity, assess purity, and determine key physicochemical properties. We will detail advanced protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction and Compound Overview
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[1] The target compound, this compound, combines this heterocyclic core with a butanoic acid chain and a methoxyphenyl substituent, suggesting potential applications as a pharmacologically active agent. Rigorous analytical characterization is the cornerstone of the drug development process, mandated by regulatory bodies to ensure the identity, purity, quality, and stability of an Active Pharmaceutical Ingredient (API). This guide establishes an integrated analytical workflow to achieve a complete characterization profile of this molecule.
Predicted Physicochemical Properties
A foundational understanding of the compound's properties aids in method development. The table below summarizes key predicted and known physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [2] |
| Molecular Weight | 262.26 g/mol | [3] |
| Predicted Boiling Point | ~492.1 °C at 760 mmHg | [2] |
| Predicted Melting Point | 173.53 °C | [2] |
| Predicted LogP | 2.15 | [3] |
| Appearance | White to off-white solid | Assumed |
Structural Elucidation and Identity Confirmation
The primary objective is to unequivocally confirm the covalent structure of the synthesized molecule. A combination of spectroscopic techniques provides orthogonal data points for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full structural confirmation.
Expertise & Causality: The choice of DMSO-d₆ as a solvent is based on the compound's carboxylic acid moiety, which might have limited solubility in less polar solvents like CDCl₃.[4] The acidic proton is expected to be broad and may exchange with residual water in the solvent.
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | ~12.1 (s, broad, 1H) | ~174.5 | Broad signal due to exchange. |
| Oxadiazole C3 | - | ~168.0 | Carbon attached to the methoxyphenyl ring. |
| Oxadiazole C5 | - | ~178.0 | Carbon attached to the butanoic acid chain. |
| Aromatic C-O | - | ~159.5 | Aromatic carbon bonded to the methoxy group. |
| Aromatic C-H (ortho to OMe) | ~7.55 (m, 2H) | ~113.0, ~119.0 | Complex splitting patterns expected. |
| Aromatic C-H (meta to OMe) | ~7.40 (t, 1H) | ~130.5 | Triplet due to coupling with two adjacent protons. |
| Aromatic C-H (para to OMe) | ~7.15 (d, 1H) | ~122.0 | |
| Methoxy (-OCH₃) | ~3.85 (s, 3H) | ~55.5 | Sharp singlet. |
| α-CH₂ (to Oxadiazole) | ~3.10 (t, 2H) | ~25.0 | Triplet from coupling to β-CH₂. |
| β-CH₂ | ~2.05 (quint, 2H) | ~22.0 | Quintet from coupling to α- and γ-CH₂. |
| γ-CH₂ (to COOH) | ~2.40 (t, 2H) | ~30.0 | Triplet from coupling to β-CH₂. |
Protocol 2.1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference if not already present in the solvent.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.[5]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural information through analysis of fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this non-volatile compound.
Expertise & Causality: Electrospray Ionization (ESI) is chosen as the ionization technique because it is a soft method ideal for polar molecules containing acidic or basic functional groups, minimizing in-source fragmentation and preserving the molecular ion.[6] Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) modes is recommended to maximize information and confirm the presence of the carboxylic acid.
Protocol 2.2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of ~10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
System: UPLC/HPLC coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV (+) / -3.0 kV (-).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Extract the mass for the primary chromatographic peak. The expected exact mass for C₁₃H₁₄N₂O₄ is 262.0954.
-
Positive Mode: Look for the [M+H]⁺ adduct at m/z 263.1027.
-
Negative Mode: Look for the [M-H]⁻ adduct at m/z 261.0882.
-
Fragmentation Analysis (MS/MS): Perform targeted MS/MS on the parent ion to observe characteristic fragments, such as the loss of the butanoic acid side chain or cleavages within the oxadiazole ring, which can further confirm the structure.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups within the molecule.
Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires no sample preparation (like KBr pellets) and provides high-quality spectra from a small amount of solid material.[9][10]
Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1610, ~1580 | C=C, C=N | Aromatic and Oxadiazole Ring Stretching |
| ~1250 | C-O (Aryl Ether) | Asymmetric Stretching |
| ~1170 | C-O-C (Oxadiazole) | Stretching |
Protocol 2.3: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.
-
Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and compare them with the expected values to confirm the presence of key functional groups.[11][12]
Purity Assessment by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and quantifying impurities.[13][14] A stability-indicating reverse-phase (RP-HPLC) method is crucial.
Expertise & Causality: A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately polar compounds like the target molecule.[15] The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. Formic acid is used as a modifier to protonate the carboxylic acid, ensuring a consistent charge state and leading to sharp, symmetrical peaks.[16] UV detection is selected based on the strong chromophores (methoxyphenyl and oxadiazole rings) present in the molecule.
Caption: HPLC Purity Analysis Workflow.
Protocol 3.1: RP-HPLC Purity Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire, Agilent Zorbax).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, hold for 2 min; ramp to 90% B over 15 min; hold for 3 min; return to 30% B and re-equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Standard Solution: Prepare a solution of the reference standard at 0.1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Sample Solution: Prepare the sample to be tested at the same concentration.
-
Blank: Use the 50:50 Acetonitrile:Water mixture.
-
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the following criteria are met.[17]
SST Parameter Acceptance Criteria Rationale Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry. Theoretical Plates (N) > 2000 Measures column efficiency. RSD of Peak Area ≤ 2.0% Confirms injection precision. RSD of Retention Time ≤ 1.0% Confirms pump stability. -
Analysis and Calculation: Inject the blank, followed by the sample solution. Integrate all peaks with an area greater than 0.05% of the main peak area. Calculate the purity using the area percent normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Physicochemical Characterization
Understanding the solid-state properties of the compound is critical for formulation development and ensuring stability.
Thermal Analysis
Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions as a function of temperature, providing the melting point and information on polymorphism. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating thermal stability and solvent content. The 1,2,4-oxadiazole ring is known for its thermal resistance.[1]
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NMR and mass spectrometry of 1,2,4-oxadiazole derivatives
An Application Guide to the Structural Elucidation of 1,2,4-Oxadiazole Derivatives by NMR and Mass Spectrometry
Authored by: A Senior Application Scientist
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1][2][3] This scaffold is of considerable interest in medicinal chemistry and drug development due to its unique properties. It often serves as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability, modulate lipophilicity, and improve overall pharmacokinetic profiles.[4] Consequently, 1,2,4-oxadiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1][3][5]
Given their therapeutic potential, the unambiguous structural characterization of novel 1,2,4-oxadiazole derivatives is a critical step in the drug discovery pipeline.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable analytical techniques for this purpose. This guide provides an in-depth overview and practical protocols for leveraging these techniques to elucidate the structures of 1,2,4-oxadiazole-based compounds, aimed at researchers, scientists, and professionals in drug development.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the determination of connectivity and stereochemistry. For 1,2,4-oxadiazole derivatives, ¹H and ¹³C NMR are fundamental for initial characterization, while 2D NMR techniques are crucial for resolving complex structures.[8]
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum offers initial insights into the substitution pattern of the 1,2,4-oxadiazole ring.
-
C5-H Proton: In derivatives where the C5 position is unsubstituted, the lone proton (H-5) gives a characteristic singlet in the downfield region of the spectrum. For the parent 3-phenyl-1,2,4-oxadiazole, this signal appears around δ 8.70 ppm.[9] This significant downfield shift is attributed to the deshielding effects of the adjacent oxygen and nitrogen atoms within the aromatic heterocyclic ring.
-
Substituent Effects: The electronic nature of substituents at the C3 and C5 positions directly influences the chemical shifts of protons on adjacent groups. Electron-withdrawing groups will generally shift nearby proton signals further downfield, while electron-donating groups will cause an upfield shift. Analysis of these shifts provides valuable clues about the electronic environment of the molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum is paramount for confirming the presence and substitution of the 1,2,4-oxadiazole core.
-
Ring Carbons (C3 and C5): The two carbon atoms of the 1,2,4-oxadiazole ring resonate at very distinct, downfield chemical shifts, making them easily identifiable. Typically, C3 (the carbon between the two nitrogen atoms) and C5 (the carbon between oxygen and nitrogen) appear in the range of δ 165-180 ppm . The exact positions are highly dependent on the nature of their substituents.[9]
-
Substituent-Induced Shifts: The chemical shifts of C3 and C5 are sensitive to the electronic properties of the attached groups. A study on 3-aryl-5-methyl-1,2,4-oxadiazoles demonstrated how substitutions on the aryl ring systematically alter the chemical shifts of the heterocyclic carbons.[9][10] For instance, steric hindrance caused by an ortho-substituent on a C3-phenyl ring can disrupt planarity, leading to a noticeable downfield shift of the C3 signal.[9]
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C3 | N/A (if substituted) | 165 - 175 | Highly sensitive to substituent electronic effects. |
| C5 | ~8.7 (if unsubstituted) | 170 - 180 | The most downfield carbon; its proton is highly deshielded. |
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex derivatives with multiple substituents, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are essential for establishing definitive structural connectivity.[11][12]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within a spin system, crucial for tracing the connectivity within alkyl chains or aromatic substituents attached to the oxadiazole core.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is the most powerful tool for connecting substituents to the specific C3 or C5 positions of the 1,2,4-oxadiazole ring, as it can show correlations from substituent protons to the key C3 and C5 carbons.
Caption: Workflow for structure elucidation using 2D NMR techniques.
Protocol 1: NMR Sample Preparation and Analysis
Objective: To acquire high-quality 1D and 2D NMR spectra for a novel 1,2,4-oxadiazole derivative.
Materials:
-
1,2,4-oxadiazole derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) of high purity
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher)[6]
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. Avoid any solid particles.
-
Spectrometer Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise and resolution.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
2D Spectra: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. Optimize parameters as needed based on the sample concentration and complexity.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (TMS).[6]
Part 2: Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Ionization Techniques: Choosing the Right Tool
The choice of ionization method is critical and depends on the nature of the sample and the desired information.
-
Electron Ionization (EI): A hard ionization technique that provides extensive fragmentation. This is highly valuable for detailed structural analysis and creating a reproducible "fingerprint" spectrum for library matching. However, the molecular ion (M⁺˙) may be weak or absent for some fragile molecules.[13]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight of polar and thermally labile compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[6][14]
Characteristic Fragmentation of the 1,2,4-Oxadiazole Ring
Under EI conditions, the 1,2,4-oxadiazole ring undergoes a characteristic cleavage.
-
Retro-Cycloaddition (RCA) Fragmentation: The most typical fragmentation pathway involves the cleavage of the N2-C3 and O1-C5 bonds. This breaks the ring into two primary fragments: a nitrile ion (R¹-C≡N⁺) and a nitrile oxide radical cation (R²-C≡N⁺-O˙), or vice-versa, depending on which substituent can better stabilize the charge. This RCA fragmentation is a diagnostic hallmark of the 1,2,4-oxadiazole system.[13]
Caption: Integrated workflow combining MS and NMR for structural verification.
Conclusion
The structural elucidation of 1,2,4-oxadiazole derivatives is a systematic process that relies heavily on the complementary data provided by NMR spectroscopy and mass spectrometry. MS efficiently confirms the molecular formula and reveals characteristic fragmentation patterns indicative of the oxadiazole core. NMR, particularly with the application of 2D techniques like HMBC, provides the definitive connectivity map of the molecule, allowing for the precise placement of substituents and confirmation of isomeric identity. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently and accurately characterize novel 1,2,4-oxadiazole compounds, accelerating their journey in the drug discovery and development process.
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Srivastava, R. M., et al. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]
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Chemi, G., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. Available at: [Link]
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Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry. Available at: [Link]
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Gökçe, M., et al. (2010). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
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Pinheiro, A. P. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. Available at: [Link]
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Al-Amiery, A. A., et al. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Physics: Conference Series. Available at: [Link]
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Nilsson, I., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, P. (2023). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research. Available at: [Link]
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Pires, M. Q., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. Available at: [Link]
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Singh, C., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry. Available at: [Link]
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Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
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Srivastava, R. M., et al. (2001). Electron ionization mass spectra of bis-1,2,4-oxadiazoles: tandem mass spectrometry and accurate mass measurements. Rapid Communications in Mass Spectrometry. Available at: [Link]
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da Silva, J. P., et al. (2015). Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry. Available at: [Link]
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Avellone, G., et al. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Khan, I., et al. (2019). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. Available at: [Link]
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Pires, M. Q., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available at: [Link]
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Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterisation of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
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Shaferov, A. V., & Fershtat, L. L. (2023). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews. Available at: [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
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Kumar, D., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. OncoTargets and Therapy. Available at: [Link]
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Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]
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Hafez, H. N., et al. (2021). Synthesis and Screening of NewO[9][10][13]xadiazole,T[6][10][13]riazole, andT[6][10][13]riazolo[4,3-b]t[6][10][13]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules. Available at: [Link]
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Kumar, P., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry. Available at: [Link]
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Yan, C., et al. (2017). Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions. Available at: [Link]
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Application Note: High-Throughput Screening of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid for Modulators of a G-Protein Coupled Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[1][2][3] Their involvement in a vast array of physiological processes makes them prime candidates for therapeutic intervention in numerous diseases. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of these targets.[4][5][6] This document provides a detailed protocol for the use of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid in a high-throughput screening campaign against a hypothetical GPCR target. While the specific biological activity of this compound is not extensively documented, its structural motifs are of interest in medicinal chemistry. This application note will therefore use a common and robust HTS assay, Fluorescence Polarization (FP), as a framework for screening this compound.[7][8]
Principle of the Assay: Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[9] It is particularly well-suited for HTS due to its homogeneous format, which eliminates the need for wash steps, and its sensitivity.[8][10] The principle relies on the rotational motion of a fluorescently labeled molecule (a tracer). When excited with plane-polarized light, a small, freely rotating tracer will emit depolarized light. However, if the tracer binds to a larger molecule, such as a receptor, its rotation is slowed, and the emitted light remains polarized.[7][9]
In a competitive FP assay, the test compound, this compound, will compete with the fluorescent tracer for binding to the GPCR. A decrease in the measured fluorescence polarization indicates that the test compound has displaced the tracer from the receptor, signifying a binding event.
Caption: Principle of the Fluorescence Polarization competitive binding assay.
Materials and Reagents
-
Test Compound: this compound
-
GPCR Target: Purified, soluble GPCR of interest
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the GPCR
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA)
-
DMSO: For compound solubilization
-
Microplates: 384-well, black, low-volume microplates
-
Plate Reader: Equipped with fluorescence polarization optics
Experimental Protocols
Preparation of Reagents
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Series: Create a serial dilution of the test compound in DMSO. For a typical 10-point dose-response curve, a 1:3 dilution series is recommended.
-
GPCR Working Solution: Dilute the purified GPCR in assay buffer to a final concentration that is optimized for the assay (typically in the low nanomolar range).
-
Fluorescent Tracer Working Solution: Dilute the fluorescent tracer in assay buffer to a final concentration equal to its Kd (dissociation constant) for the GPCR.
Assay Procedure
The following protocol is for a 384-well plate format with a final assay volume of 20 µL.
| Step | Action | Volume |
| 1 | Add assay buffer to all wells. | 10 µL |
| 2 | Add test compound or DMSO (for controls) to appropriate wells. | 0.2 µL |
| 3 | Add GPCR working solution to all wells except for the "no receptor" controls. | 5 µL |
| 4 | Incubate at room temperature for 15 minutes. | - |
| 5 | Add fluorescent tracer working solution to all wells. | 5 µL |
| 6 | Incubate at room temperature for 1 hour, protected from light. | - |
| 7 | Measure fluorescence polarization on a compatible plate reader. | - |
Plate Layout
A well-defined plate layout is crucial for data quality and analysis.
| Wells | Content | Purpose |
| 1-16 (Column 1) | Assay buffer, DMSO, Fluorescent Tracer | No Receptor Control (Minimum Polarization) |
| 17-32 (Column 2) | Assay buffer, DMSO, GPCR, Fluorescent Tracer | Maximum Polarization Control |
| 33-384 | Assay buffer, Test Compound, GPCR, Fluorescent Tracer | Test Compound Wells |
Data Analysis and Interpretation
-
Calculate Fluorescence Polarization (FP): The plate reader software will calculate the FP values in millipolarization units (mP) using the following formula[9]:
-
mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)
-
Where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation light plane, and G is the G-factor.[9]
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]
-
Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)
-
Where SD is the standard deviation and Mean is the average of the maximum and minimum polarization controls.
-
-
Dose-Response Curves and IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. The percentage of inhibition is calculated as:
-
% Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min))
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
-
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening campaign.
Conclusion
This application note provides a comprehensive framework for utilizing this compound in a high-throughput screening campaign targeting a hypothetical G-protein coupled receptor. The fluorescence polarization assay described herein is a robust, sensitive, and scalable method for identifying novel GPCR modulators.[4][8] Successful implementation of this protocol, including rigorous quality control and thoughtful data analysis, will enable the identification of promising hit compounds for further drug discovery efforts.
References
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Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
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Agilent. High-Throughput GPCR Assay Development. (2021). [Link]
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Reaction Biology. GPCR Assay Services. [Link]
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Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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- Taher, E. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer research, 30(3), 1037.
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Assay Genie. The High-Throughput Screening Transformation in Modern Drug Development. (2025). [Link]
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Genetic Engineering & Biotechnology News. Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). [Link]
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BioAscent. Compound Screening. [Link]
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Molecular Devices. Fluorescence Polarization (FP). [Link]
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PubChem. 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. [Link]
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Chemsrc. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. [Link]
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Eurofins. Biophysics for Successful Drug Discovery Programs. [Link]
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PubChem. 4-(4-Methoxyphenyl)butyric acid. [Link]
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PubChem. 4-[3-Methoxy-4-(oxan-3-yloxy)phenyl]butanoic acid. [Link]
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Application Notes & Protocols: The Utility of 1,2,4-Oxadiazoles as Versatile Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-oxadiazole scaffold is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad biological activity.[1][2] This ring system is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3][4] This document provides an in-depth guide on the application of 1,2,4-oxadiazoles as enzyme inhibitors, covering their mechanisms of action, key enzyme targets, and detailed protocols for screening and characterization.
Introduction: The 1,2,4-Oxadiazole as a Privileged Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is an aromatic, electron-poor system containing one oxygen and two nitrogen atoms.[3] Its utility in drug design is largely due to its ability to act as a bioisosteric replacement for esters and amides, which are prone to hydrolysis by metabolic enzymes.[4] This substitution can enhance a molecule's resistance to degradation, thereby improving its oral bioavailability and half-life. Furthermore, the rigid planarity of the ring serves as a valuable scaffold for orienting substituents to engage in specific interactions with enzyme active sites. The nitrogen atoms in the ring are effective hydrogen bond acceptors, further contributing to ligand-receptor binding.[4]
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically straightforward, most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester), making a wide variety of derivatives accessible for structure-activity relationship (SAR) studies.[3][4]
Figure 3: Experimental workflow for screening and characterizing enzyme inhibitors.
Key Considerations for Assay Design:
-
Enzyme Source and Purity: Ensure a reliable source of active and pure enzyme. The presence of contaminating enzymes can lead to false positives.
-
Substrate Selection: Choose a substrate that produces a detectable signal (e.g., fluorescence, absorbance, luminescence) upon enzymatic conversion. The substrate concentration should ideally be at or near its Michaelis constant (Km) for sensitive detection of competitive inhibitors.
-
Buffer Conditions: Optimize pH, ionic strength, and temperature to ensure enzyme stability and optimal activity. Include any necessary cofactors (e.g., NAD+ for sirtuins).
-
Controls: Every assay plate must include:
-
Negative Control (0% inhibition): Reaction with enzyme, substrate, and vehicle (e.g., DMSO) but no inhibitor.
-
Positive Control (100% inhibition): Reaction with substrate and vehicle but no enzyme, or a known potent inhibitor.
-
-
Compound Solubility: 1,2,4-oxadiazoles are generally hydrophobic. Ensure compounds are fully dissolved in the assay buffer to avoid aggregation, which can cause non-specific inhibition. The use of DMSO is common, but its final concentration should typically be kept low (<1%).
Detailed Protocol: In Vitro Sirt2 Inhibition Assay
This protocol is adapted from methodologies used to characterize 1,2,4-oxadiazole-based Sirt2 inhibitors. I[5][6]t employs a commercially available fluorogenic acetylated peptide substrate.
Reagents and Materials
-
Enzyme: Recombinant human Sirt2 (purified).
-
Substrate: Fluorogenic acetylated peptide substrate for Sirt2 (e.g., derived from α-tubulin or p53).
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
Inhibitor: 1,2,4-Oxadiazole compound dissolved in 100% DMSO (stock solution, e.g., 10 mM).
-
Developer Solution: Contains a protease (e.g., Trypsin) to cleave the deacetylated peptide, releasing the fluorophore.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
Stop Solution: Contains a potent Sirtuin inhibitor (e.g., Nicotinamide) to stop the reaction before adding the developer.
-
Equipment: 384-well black plates (low-volume), multichannel pipettes, fluorescence plate reader.
Step-by-Step Procedure
-
Compound Preparation:
-
Perform serial dilutions of the 1,2,4-oxadiazole stock solution in 100% DMSO. For a typical 10-point dose-response curve, start with a 10 mM stock and perform 1:3 serial dilutions.
-
Transfer a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate using an acoustic dispenser or multichannel pipette. This will be the compound plate.
-
-
Enzyme and Substrate/Cofactor Preparation:
-
Prepare a 2X enzyme solution by diluting the Sirt2 enzyme stock to the desired final concentration in cold assay buffer.
-
Prepare a 2X substrate/cofactor solution containing the fluorogenic peptide and NAD+ at their desired final concentrations in assay buffer.
-
-
Reaction Initiation:
-
Add the 2X enzyme solution to the compound plate wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 2X substrate/cofactor solution to all wells. The final reaction volume might be 10 μL.
-
-
Reaction Incubation:
-
Mix the plate gently by shaking.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range (typically <20% substrate turnover).
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding the Stop Solution.
-
Add the Developer Solution to all wells.
-
Incubate at 37°C for 15-30 minutes to allow the developer enzyme to cleave the deacetylated substrate.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader using appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis and Interpretation
-
Normalization:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
IC₅₀ Determination:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal dose-response model) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Mechanism of Action (Kinetics):
-
To determine the inhibition mechanism (e.g., competitive, uncompetitive), perform a matrix of experiments where enzyme reaction rates are measured at multiple fixed inhibitor concentrations across a range of substrate concentrations.
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of line intersections will indicate the mode of inhibition. For the Sirt2 inhibitors discussed, an uncompetitive mechanism would yield a series of parallel lines.
-
The 1,2,4-oxadiazole moiety is a proven and effective scaffold for the development of potent and selective enzyme inhibitors. Its bioisosteric nature and synthetic tractability make it a valuable tool in modern medicinal chemistry. Future efforts will likely focus on expanding the range of enzyme targets, exploring novel substitution patterns to enhance potency and selectivity, and applying these inhibitors in more complex biological systems to validate their therapeutic potential. The protocols and workflows described herein provide a solid foundation for researchers aiming to explore the rich pharmacology of this versatile heterocyclic system.
References
-
Valente, S., et al. (2017). Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure–Activity Relationship, X-ray Crystal Structure, and Anticancer Activity. Journal of Medicinal Chemistry, 60(6), 2344–2360. [Link]
-
Schiedel, M., et al. (2018). Structure-activity studies of 1,2,4-oxadiazoles for the inhibition of the NAD+-dependent lysine deacylase Sirtuin2. ChemRxiv. [Link]
-
Valente, S., et al. (2017). Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure-Activity Relationship, X-ray Crystal Structure, and Anticancer Activity. PubMed. [Link]
-
Schiedel, M., et al. (2018). Structure-activity studies of 1,2,4-oxadiazoles for the inhibition of the NAD+-dependent lysine deacylase Sirtuin2. ChemRxiv. [Link]
-
Baykov, S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7567. [Link]
-
Kumar, A., & Sharma, G. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]
-
Singh, U. P., & Singh, R. P. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry, 14(1), 59-83. [Link]
-
Piaz, V. D., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. [Link]
-
Saario, S. M., et al. (2013). Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors. Journal of Medicinal Chemistry, 56(22), 9186–9201. [Link]
-
Saario, S. M., et al. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Frontiers in Bioscience, 18(3), 801. [Link]
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de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
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Sharma, K., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
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Application & Protocol Guide: Characterizing 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid as a Putative Sphingosine-1-Phosphate Receptor Agonist
Introduction: A Structurally-Informed Hypothesis
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a synthetic small molecule available from various chemical suppliers[1][2]. As of this writing, its specific biological targets and pharmacological profile are not extensively documented in peer-reviewed literature. However, its chemical architecture—comprising a substituted aromatic ring, a 1,2,4-oxadiazole heterocycle, and a butanoic acid tail—bears a strong resemblance to a well-established class of potent and selective sphingosine-1-phosphate (S1P) receptor modulators[3].
This guide, therefore, is constructed upon the hypothesis that this compound functions as an agonist at one or more of the five S1P receptors (S1P₁₋₅). We will proceed not by asserting unproven activities, but by providing the scientific rationale and detailed experimental protocols necessary for a researcher to rigorously test this hypothesis. This document serves as a comprehensive roadmap for the characterization and potential application of this novel chemical entity as a research tool in the expansive field of S1P signaling.
Scientific Foundation: The Sphingosine-1-Phosphate Receptor Family
S1P is a bioactive sphingolipid that signals through five distinct G protein-coupled receptors (GPCRs), S1P₁ through S1P₅. These receptors are integral to a vast array of physiological processes, from cell migration and proliferation to immune cell trafficking and vascular integrity[4][5]. The S1P₁ receptor, in particular, is a major therapeutic target. Its activation on lymphocytes is a critical step in their egress from secondary lymphoid organs.
The prototypical S1P receptor modulator, Fingolimod (FTY720), upon in vivo phosphorylation, acts as a potent agonist at S1P₁, S1P₃, S1P₄, and S1P₅[5]. Paradoxically, this sustained agonism at S1P₁ leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient and effectively trapping them within lymph nodes. This results in a peripheral lymphopenia, which forms the basis of its profound immunosuppressive effects and its approval for treating relapsing-remitting multiple sclerosis[4][6].
The development of second-generation S1P modulators has focused on achieving selectivity for the S1P₁ subtype to minimize off-target effects associated with other receptors, such as the transient bradycardia linked to S1P₃ activation[5][6].
Hypothesized Mechanism of Action
Based on its structural class, we hypothesize that this compound acts as a direct S1P receptor agonist. Upon binding, it is expected to activate intracellular signaling cascades coupled to the specific S1P receptor subtypes it targets. For S1P₁, this primarily involves coupling to Gαi, leading to the inhibition of adenylyl cyclase and activation of downstream pathways such as PI3K/Akt and MAPK/ERK[7][8]. The key functional outcome of sustained S1P₁ agonism is receptor internalization and the subsequent block of lymphocyte trafficking.
Caption: Workflow for characterizing a putative S1P receptor agonist.
Conclusion and Future Directions
The structural characteristics of this compound provide a strong rationale for its investigation as a novel S1P receptor agonist. The protocols detailed in this guide offer a systematic and rigorous pathway to validate this hypothesis, from fundamental receptor interactions to definitive in vivo pharmacological effects. Successful characterization as a potent and selective S1P₁ agonist would establish this compound as a valuable research tool for exploring the multifaceted roles of S1P signaling in immunology, neurobiology, and vascular biology, and could serve as a starting point for further drug development efforts.
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Piali, L., et al. (2015). Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015). Expert Opinion on Therapeutic Patents, 26(1), 81-92. [Link]
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Park, S. J., & Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Molecules and cells, 40(10), 738–749. [Link]
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Southern, C., et al. (2013). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. [Link]
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Blaho, V. A., & Hla, T. (2014). An update on the biology of sphingosine 1-phosphate receptors. The Journal of lipid research, 55(8), 1596–1608. [Link]
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Long, J., et al. (2023). Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion. International Journal of Molecular Sciences, 24(14), 11333. [Link]
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Khattab, S. N., et al. (2014). Synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide. Molbank, 2014(3), M826. [Link]
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Deng, J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–6018. [Link]
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Al-Soud, Y. A., et al. (2013). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Journal of Chemistry, 2013, 1-7. [Link]
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PubChem. (n.d.). 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. Retrieved January 21, 2026, from [Link]
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Głowacka, I. E., & Uliasz, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
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Shetnev, A. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 1-11. [Link]
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de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8272. [Link]
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Application Notes & Protocols: A Phased Approach to Investigating the Biological Effects of 1,2,4-Oxadiazole Derivatives
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its value stems not only from its presence in a few commercial drugs but also from its utility as a bioisostere of amide and ester functionalities.[4][5] This substitution can enhance metabolic stability and improve pharmacokinetic profiles, making it an attractive scaffold for novel therapeutic agents.[6] Derivatives of 1,2,4-oxadiazole have demonstrated an impressively broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3][4][6][7][8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, phased experimental framework for systematically evaluating the biological effects of novel 1,2,4-oxadiazole compounds. The narrative follows a logical progression from broad initial screening to specific in vivo validation, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness in the generated data.
Phase 1: Foundational In Vitro Bioactivity & Cytotoxicity Screening
Causality: The initial phase is a critical gatekeeper. Before investing significant resources, we must answer two fundamental questions: Does the compound have any biological activity in a cellular context, and at what concentration does it become toxic? This high-throughput screening approach is essential for identifying promising candidates and eliminating overtly toxic or inactive molecules early in the discovery process.[10][11]
Caption: Workflow for Phase 1 cytotoxicity screening.
Protocol 1.1: General Cytotoxicity Screening using MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13] Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1,2,4-oxadiazole compound across a panel of cell lines and to calculate its Selectivity Index (SI).
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the 1,2,4-oxadiazole compound in DMSO. Perform a serial dilution in complete culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Calculate the Selectivity Index: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancerous cells) . A higher SI value indicates greater selectivity for cancer cells.[12][13]
-
Data Presentation:
| Compound ID | Cell Line (MCF-7) IC₅₀ (µM) | Cell Line (A549) IC₅₀ (µM) | Non-Cancerous (HEK293) IC₅₀ (µM) | Selectivity Index (vs. MCF-7) |
| OXA-001 | 1.2 | 2.5 | >100 | >83.3 |
| OXA-002 | 15.8 | 22.1 | >100 | >6.3 |
| Doxorubicin | 0.5 | 0.8 | 1.5 | 3.0 |
Phase 2: Target Identification and Mechanism of Action (MoA) Elucidation
Causality: A potent and selective compound is promising, but to advance it, we must understand its molecular mechanism. Identifying the direct protein target(s) is crucial for rational drug development, predicting potential side effects, and establishing a clear biological narrative.[15][16] If the compound was developed through phenotypic screening, target deconvolution is the primary goal.[17]
Target Deconvolution Approaches:
-
Affinity-Based Methods: These techniques use a modified version of the small molecule (e.g., attached to beads or a biotin tag) to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[15][18][19]
-
Label-Free Methods: These innovative approaches use the unmodified compound and rely on the principle that ligand binding alters a protein's physical properties. Key methods include:
-
Drug Affinity Responsive Target Stability (DARTS): Exploits the fact that a small molecule binding to a protein can make it more or less susceptible to protease digestion.[19]
-
Cellular Thermal Shift Assay (CETSA): Based on the discovery that a drug binding to its target protein stabilizes it against heat-induced denaturation.[18]
-
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a 1,2,4-oxadiazole.
Protocol 2.1: Target Engagement Verification using CETSA
Objective: To confirm that the 1,2,4-oxadiazole compound directly binds to a putative target protein in intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat the cells with either the compound at an effective concentration (e.g., 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice. One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells to release proteins, typically by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the supernatant using Western Blotting or SDS-PAGE followed by silver staining.
-
Data Analysis: Compare the amount of soluble target protein between the vehicle- and compound-treated samples at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and direct binding.
Phase 3: In Vitro ADME and Pharmacokinetic Profiling
Causality: A potent inhibitor of a key target is of little therapeutic value if it cannot reach that target in the body. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential for predicting a compound's in vivo behavior.[20] Poor pharmacokinetic properties are a leading cause of failure in drug development, and these assays help identify liabilities like poor solubility or rapid metabolism that need to be addressed through medicinal chemistry.[21][22]
Protocol 3.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a 1,2,4-oxadiazole compound, which predicts its rate of metabolism in the liver.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, the 1,2,4-oxadiazole compound (at a low concentration, e.g., 1 µM), and human liver microsomes. Prepare a separate solution of the NADPH regenerating system (the cofactor for metabolic enzymes).
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
-
Control: Run a parallel incubation without the NADPH cofactor to control for non-enzymatic degradation.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and reaction conditions.
-
Data Presentation:
| Compound ID | Solubility (µM) | HLM Stability (t₁/₂ min) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀ µM) |
| OXA-001-A | 55 | 45 | 92.5 | >50 |
| OXA-001-B | 2.1 | 8 | 99.8 | 5.2 |
| OXA-001-C | >100 | >120 | 85.0 | >50 |
Phase 4: In Vivo Pharmacokinetics and Efficacy Evaluation
Causality: This is the ultimate test of a drug candidate. In vivo studies integrate all aspects of a compound's properties—its potency, selectivity, and ADME profile—to determine if it can produce a therapeutic effect safely in a complex, living biological system.[23] These experiments are essential for establishing a proof-of-concept and are required by regulatory authorities before human clinical trials can begin.[23][24]
Caption: A phased approach from initial screening to a preclinical candidate.
Protocol 4.1: General Protocol for a Cancer Xenograft Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor activity of a 1,2,4-oxadiazole derivative in an in vivo setting.
Methodology:
-
Animal Acclimatization: Allow immunocompromised mice (e.g., NOD-SCID or Athymic Nude) to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice regularly. When tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group). Groups should include:
-
Group 1: Vehicle control (the formulation buffer).
-
Group 2: Positive control (a standard-of-care chemotherapy).
-
Group 3: Test compound at Dose 1 (e.g., 10 mg/kg).
-
Group 4: Test compound at Dose 2 (e.g., 30 mg/kg).
-
-
Dosing: Administer the compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily) for a set period (e.g., 21-28 days).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor animal body weight at each measurement as an indicator of general toxicity.
-
Clinical Observations: Record any signs of adverse effects.
-
-
Study Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially process them for biomarker analysis (e.g., Western blot to confirm target inhibition).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.
Conclusion
The successful characterization of a novel 1,2,4-oxadiazole derivative requires a disciplined, multi-faceted experimental strategy. By progressing through a logical funnel—from broad in vitro screening to focused mechanism of action studies, followed by essential ADME profiling and culminating in robust in vivo validation—researchers can build a comprehensive data package. This phased approach ensures that resources are focused on compounds with the highest likelihood of therapeutic success, mitigating risks and paving a clear path from the laboratory bench to potential clinical application.
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central. [Link]
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Target Identification and Validation (Small Molecules). University College London. [Link]
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(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. [Link]
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives - PMC. (2022). PubMed Central. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (2020). PubMed Central. [Link]
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). PubMed Central. [Link]
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Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed. [Link]
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Cytotoxicity Assays. Life Science Applications. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Encyclopedia.pub. [Link]
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A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (2022). PubMed. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2024). Bohrium. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
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Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2024). PubMed. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
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Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. (2024). ResearchGate. [Link]
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Influence of Heteroaromatic Rings on ADME Properties of Drugs. (2024). ResearchGate. [Link]
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ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. PubMed Central. [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Bohrium. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Chemistry: Current Research. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC. (2022). NIH. [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2024). PubMed. [Link]
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Webinar: Designing Your In Vivo Studies. (2022). YouTube. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. [Link]
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In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2024). ResearchGate. [Link]
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Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC. (2023). PubMed Central. [Link]
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Small Molecule Drug Prototyping. Stanford University. [Link]
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Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Welcome to the technical support center for the synthesis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important molecule. The synthesis, while straightforward in principle, presents several potential pitfalls that can significantly impact the final yield and purity. This document provides in-depth, experience-based troubleshooting advice in a practical question-and-answer format.
I. Synthetic Strategy Overview
The most prevalent and efficient synthetic route to this compound involves a convergent synthesis strategy. This approach hinges on the preparation of two key intermediates: 3-methoxybenzamidoxime and a suitable four-carbon building block , typically derived from succinic anhydride. These intermediates are then coupled and cyclized to form the desired 1,2,4-oxadiazole ring system.
Below is a diagram illustrating the general synthetic workflow:
Caption: Conversion of 3-methoxybenzoic acid to 3-methoxybenzonitrile.
Detailed Steps:
-
Amide Formation:
-
Convert 3-methoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Carefully add the acid chloride to a cooled, concentrated solution of ammonium hydroxide. This will precipitate 3-methoxybenzamide.
-
-
Dehydration:
-
Dehydrate the 3-methoxybenzamide to the nitrile using a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride. [1]
Dehydrating Agent Typical Conditions Notes P₂O₅ Neat, heat Highly effective but can be messy to work with. POCl₃ Reflux in an inert solvent (e.g., toluene) Good yields, easier to handle than P₂O₅. | SOCl₂ | Reflux in an inert solvent (e.g., toluene) | Can also be used, may require a base. |
-
Part B: Coupling and Cyclization
This is the key step in forming the 1,2,4-oxadiazole ring.
Question 3: My coupling reaction between 3-methoxybenzamidoxime and succinic anhydride is giving a low yield of the desired product. What could be the problem?
Answer: Low yields in this step can stem from several factors, including incomplete reaction of the succinic anhydride, decomposition of the O-acyl amidoxime intermediate, or formation of side products. The reaction of an amidoxime with an anhydride should be carefully controlled. [2] Troubleshooting Protocol:
-
Reaction Temperature: The initial ring-opening of succinic anhydride by the amidoxime is often exothermic. It is advisable to perform this step at a controlled temperature, for instance, by adding the anhydride portion-wise to a solution of the amidoxime at 0-25 °C. [3]2. Solvent: Aprotic solvents such as THF, dioxane, or DMF are generally suitable for this reaction. Ensure the solvent is dry.
-
Cyclization Conditions: The subsequent cyclodehydration of the O-acyl amidoxime intermediate to the 1,2,4-oxadiazole requires energy. This is typically achieved by heating the reaction mixture. [4]If simple heating is inefficient, consider the following:
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for 1,2,4-oxadiazole formation. [5] * Dehydrating Agents: In some cases, the addition of a dehydrating agent during the cyclization step can be beneficial. However, with the carboxylic acid functionality present, harsh dehydrating agents should be avoided. A milder approach is to use a coupling agent that also promotes dehydration, such as carbonyldiimidazole (CDI). [6] Experimental Protocol: One-Pot Synthesis from 3-Methoxybenzamidoxime and Succinic Anhydride
-
-
Dissolve 3-methoxybenzamidoxime (1 equivalent) in a suitable aprotic solvent (e.g., dioxane or DMF).
-
Add succinic anhydride (1-1.1 equivalents) portion-wise at room temperature and stir for 1-2 hours, or until the formation of the open-chain intermediate is complete (monitor by TLC).
-
Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) for 4-12 hours until the cyclization is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or by an acid-base workup to isolate the carboxylic acid.
Question 4: I am considering using an ester of a butanoic acid derivative instead of succinic anhydride. What are the advantages and disadvantages of this approach?
Answer: Using an ester, such as ethyl 4-chloro-4-oxobutanoate, allows for the formation of the O-acyl amidoxime intermediate under milder conditions. However, this introduces an additional deprotection step at the end of the synthesis to obtain the final carboxylic acid, which can impact the overall yield.
Workflow Comparison:
Caption: Comparison of the succinic anhydride and butanoic acid ester synthetic routes.
Considerations for the Ester Route:
-
Acylation: The reaction of the amidoxime with an activated ester (e.g., an acid chloride) is generally fast and efficient.
-
Hydrolysis: The final ester hydrolysis step requires careful control of pH to avoid cleavage of the 1,2,4-oxadiazole ring, which can be sensitive to harsh basic or acidic conditions. [7]
Part C: Purification and Characterization
Question 5: I am having difficulty purifying the final product. What are the recommended methods?
Answer: The carboxylic acid functionality of the target molecule allows for a straightforward purification strategy based on its acidic nature.
Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. This will precipitate the purified product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If further purification is needed, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: While possible, chromatography can be challenging due to the polarity of the carboxylic acid. If this method is necessary, consider using a silica gel column with a mobile phase containing a small amount of acetic or formic acid to suppress tailing.
III. Summary of Recommended Conditions
| Step | Reagents | Solvent | Temperature | Key Considerations |
| Amidoxime Formation | 3-Methoxybenzonitrile, NH₂OH·HCl, Na₂CO₃, EDTA (cat.) | Ethanol | Reflux | Use of a chelating agent is crucial to prevent amide byproduct formation. [8] |
| Coupling & Cyclization | 3-Methoxybenzamidoxime, Succinic Anhydride | Dioxane or DMF | RT then Reflux | Controlled addition of anhydride; microwave heating can improve yield and reduce time. [5] |
| Purification | Crude Product, NaHCO₃(aq), HCl(aq) | Ethyl Acetate/Water | RT | Acid-base extraction is a highly effective purification method. |
IV. References
-
How can 3-Hydroxy-4-Methoxybenzonitrile be synthesized and applied effectively? - FAQ. (2024). XI'AN AOGU BIOTECH CO.,LTD.
-
Process for producing benzamidoximes. (2001). Google Patents. US6211232B1.
-
4-formyl-3-methoxybenzonitrile synthesis. ChemicalBook.
-
3-ethoxy-4-methoxy benzonitrile preparing method. (2015). Google Patents. CN105175283A.
-
The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. (2018). Croatica Chemica Acta.
-
4-formyl-3-methoxybenzonitrile. ChemicalBook.
-
Conversion of benzonitrile to benzamide and benzoic acid in Toyopearl SuperQ 650M ion exchange eluted fractions. ResearchGate.
-
Succinic anhydride. TargetMol.
-
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2022). Molbank.
-
Representation of the conversion of benzonitrile to benzamide catalyzed... ResearchGate.
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. (2002). Organic Letters.
-
What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? ResearchGate.
-
Synthesis of 1,2,4-oxadiazoles (a review). (2005). Pharmaceutical Chemistry Journal.
-
p-NITROBENZONITRILE. Organic Syntheses.
-
Benzamide can be converted into benzonitrile with. EMBIBE.
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2014). Molecules.
-
Amidation kinetics of succinic anhydride by amine-containing drugs. ResearchGate.
-
Amidoximes as intermediates for the synthesis of potential drugs. (2013). Charles University.
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals.
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2020). Molecules.
-
Synthesis of 3-iodo-4-(oxiranylmethoxy)benzamide. PrepChem.com.
-
3-Methoxybenzamidoxime. BOC Sciences.
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2020). Molecules.
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2022). Egyptian Journal of Chemistry.
-
Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (2019). Ibn AL-Haitham Journal For Pure and Applied Science.
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (1993). Indian Journal of Chemistry.
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
-
Synthesis of a compound containing methoxybenzamide. ResearchGate.
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2023). International Journal of Molecular Sciences.
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.
-
Ethyl 4-{4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}piperazine-1-carboxylate. PubChemLite.
-
Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. (2004). Organic & Biomolecular Chemistry.
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (2007). Revue Roumaine de Chimie.
-
An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. ResearchGate.
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2022). Research Results in Pharmacology.
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- 7. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Amidoximes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles. This heterocyclic motif is a cornerstone in medicinal chemistry, often serving as a stable bioisostere for amides and esters, which enhances the pharmacokinetic profile of drug candidates.[1][2][3] The most prevalent synthetic route involves the condensation of an amidoxime with a carboxylic acid or its derivatives.[4][5][6]
While conceptually straightforward, this transformation is fraught with challenges that can impede progress, from low yields to unexpected side reactions. This guide is structured to provide direct, actionable solutions to common experimental hurdles. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the synthesis of 1,2,4-oxadiazoles from amidoximes. Each issue is presented in a question-and-answer format, detailing probable causes and evidence-based solutions.
Q1: My reaction yield is very low, or I'm not getting any product. What are the primary factors to investigate?
A1: This is the most frequent challenge and typically points to one of two critical areas: the stability of your starting materials or, more commonly, suboptimal conditions for the cyclodehydration step.
-
Probable Cause 1: Amidoxime Quality and Stability. Amidoximes can be unstable and may decompose upon storage.[7] Their purity is paramount for a successful reaction. Recent studies have highlighted that amidoximes exist as Z/E isomers, with the Z-isomer being the most energetically favorable and stable form.[8][9]
-
Solution:
-
Verify Purity: Before starting, confirm the purity of your amidoxime using ¹H NMR and LC-MS. If impurities are detected, attempt recrystallization or re-synthesis.
-
Fresh is Best: Use freshly prepared amidoxime whenever possible. If you must store it, do so under an inert atmosphere (N₂ or Ar) at low temperatures.
-
-
-
Probable Cause 2: Ineffective Cyclodehydration. The cyclization of the intermediate O-acyl amidoxime to the 1,2,4-oxadiazole is often the bottleneck, requiring significant energy input or potent catalysis.[10] Insufficiently forcing conditions will cause the reaction to stall at the intermediate stage.[10]
-
Solution:
-
Thermal Conditions: For thermally-driven cyclizations, ensure your reaction reaches a sufficiently high temperature. This often requires refluxing in high-boiling aprotic solvents like toluene, xylene, or DMA.[1][11]
-
Base-Mediated Cyclization: If using a base, its strength and nature are critical. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a highly effective and widely used reagent for promoting cyclization, often at room temperature.[2][10][12] For stubborn substrates, consider a "superbase" system such as NaOH or KOH in DMSO, which can also facilitate room-temperature cyclization.[1][10]
-
Anhydrous Conditions: Many base-mediated cyclizations are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous, especially when using reagents like TBAF.[10]
-
-
-
Probable Cause 3: Poor Choice of Coupling Agent (for One-Pot Procedures). In one-pot syntheses where a carboxylic acid is used directly, the choice of activating agent is crucial for forming the O-acyl amidoxime intermediate efficiently.
Q2: I've isolated a major product, but it's the O-acyl amidoxime intermediate, not the 1,2,4-oxadiazole. How do I push the reaction to completion?
A2: This is a clear indication that the initial acylation step was successful, but the subsequent cyclodehydration failed. The energy barrier for the ring-closing step was not overcome.[10]
-
Solution 1: Re-subject the Intermediate to Forcing Conditions.
-
Dissolve the isolated O-acyl amidoxime in a high-boiling solvent (e.g., xylene) and heat to reflux (typically >140 °C).[1]
-
Alternatively, treat the intermediate with an effective base system. A common and reliable method is to stir the intermediate with 1.0-1.4 equivalents of TBAF in anhydrous THF at room temperature overnight.[2][12]
-
-
Solution 2: Modify the Initial Reaction Protocol.
-
If you were attempting a one-pot synthesis, the conditions were likely not vigorous enough. Switch to a two-step protocol where you first isolate the intermediate and then perform a dedicated, high-temperature, or potent base-catalyzed cyclization step. While this adds a step, it often provides a cleaner reaction and a higher overall yield.[1]
-
For future one-pot attempts, consider increasing the reaction temperature from the outset or using a more powerful base/catalyst system like KOH/DMSO.[1]
-
Q3: My reaction is messy, with multiple side products. What are the likely culprits and how can I avoid them?
A3: Side product formation often stems from the inherent reactivity of the starting materials and intermediates, or from the degradation of the final product under the reaction conditions.
-
Probable Cause 1: Hydrolysis of the O-Acyl Amidoxime. This is a common side reaction, especially if there is residual water in the reaction mixture or during an aqueous workup, leading back to the starting amidoxime and carboxylic acid.[10][13]
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and run the reaction under an inert atmosphere.[10]
-
Minimize Reaction Time and Temperature: Use the mildest conditions that still afford a reasonable reaction rate to prevent decomposition.
-
Careful Workup: If possible, use a non-aqueous workup. If an aqueous wash is necessary, perform it quickly and at a low temperature.
-
-
-
Probable Cause 2: Boulton-Katritzky Rearrangement (BKR). This thermal or acid/moisture-catalyzed rearrangement is a known liability for certain 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of other heterocyclic isomers.[10]
-
Solution:
-
Neutral, Anhydrous Workup: Avoid acidic conditions during workup and purification.
-
Purification Method: Use neutral chromatography (e.g., silica gel with a non-acidic eluent system) and avoid overheating the product during solvent evaporation.
-
Storage: Store the final compound in a dry, cool, and dark environment.[10]
-
-
-
Probable Cause 3: Dimerization of Nitrile Oxide (in 1,3-Dipolar Cycloaddition Routes). If your synthesis proceeds via a nitrile oxide intermediate, it can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide), a common competing reaction.[10]
-
Solution: To favor the desired intermolecular cycloaddition, use the nitrile coupling partner as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the intended nitrile rather than with itself.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategic differences between a one-pot and a two-step synthesis?
A1: The choice depends on substrate reactivity, scalability, and purification considerations.
-
Two-Step Synthesis: Involves the formation and isolation of the O-acyl amidoxime, followed by a separate cyclization step.[1][12]
-
Pros: Often results in a cleaner final reaction, as impurities from the acylation step can be removed. It allows for the optimization of the cyclization step independently. This is the preferred method for difficult or sensitive substrates.
-
Cons: Less time- and resource-efficient due to the additional step and purification.[1]
-
-
One-Pot Synthesis: Combines the amidoxime and carboxylic acid (or derivative) in a single vessel, proceeding directly to the 1,2,4-oxadiazole without isolating the intermediate.[1][12]
-
Pros: Highly efficient, saving time and materials. Ideal for library synthesis and high-throughput chemistry.
-
Cons: Can lead to more complex reaction mixtures, making purification challenging. Finding a single set of conditions that is optimal for both the acylation and cyclization steps can be difficult.
-
Q2: How does microwave irradiation affect this synthesis?
A2: Microwave heating can be highly beneficial, dramatically accelerating the rate of the cyclodehydration step. Reactions that require many hours of conventional heating at high temperatures can often be completed in minutes in a microwave reactor.[3] This can lead to higher conversions, reduced side product formation due to shorter reaction times, and rapid optimization of reaction conditions.[3]
Q3: What are the best practices for purifying 1,2,4-oxadiazoles?
A3: The purification strategy depends on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography: This is the most common method, typically using silica gel. It offers high resolution for a wide range of compounds.[14]
-
Recrystallization: If your product is a solid and a suitable solvent system can be identified, recrystallization is an excellent technique for achieving high purity.[14]
-
Liquid-Liquid Extraction: A well-planned extraction sequence can remove many impurities. Washing the organic layer with a dilute base (e.g., NaHCO₃) will remove acidic starting materials, while a dilute acid wash (e.g., 1M HCl) will remove basic impurities.[14]
-
Preparative HPLC: For very difficult separations or to achieve the highest possible purity (>99%), preparative HPLC is the method of choice, though it is less scalable.[14]
Section 3: Key Experimental Protocols
Protocol 1: General Two-Step Synthesis via O-Acyl Amidoxime Isolation
This protocol is robust and recommended for new substrates where the reaction parameters are unknown.
Step A: O-Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF, or pyridine, 0.2 M), add the acylating agent (1.05 eq of acyl chloride or anhydride). If starting from a carboxylic acid, use a standard coupling agent like EDC (1.2 eq) and an activator like HOBt (1.2 eq).
-
If an acyl chloride is used, add a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature (or 0 °C for very reactive acyl chlorides) for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS until the amidoxime is consumed.
-
Upon completion, perform an appropriate aqueous workup. Typically, this involves washing with water, dilute NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude O-acyl amidoxime by column chromatography or recrystallization.
Step B: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the purified O-acyl amidoxime (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the final 1,2,4-oxadiazole by column chromatography or recrystallization.
Protocol 2: General One-Pot Synthesis using NaOH/DMSO
This protocol is highly efficient and leverages a "superbase" medium to achieve cyclization at room temperature.[1]
-
To a flask containing the amidoxime (1.0 eq) and the carboxylic acid (1.1 eq), add anhydrous DMSO (0.2 M).
-
Add powdered NaOH (2.0-3.0 eq) to the mixture.
-
Add an activating agent. Carbonyldiimidazole (CDI, 1.2 eq) is often effective in this system.[12]
-
Stir the resulting suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration. If no solid forms, extract the aqueous phase with an organic solvent like ethyl acetate.
-
Wash the organic layer extensively with water to remove DMSO, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 4: Data & Visualization
Table 1: Comparison of Common Cyclization Conditions
| Method | Reagents/Conditions | Temperature | Pros | Cons |
| Thermal | High-boiling solvent (Toluene, Xylene, DMA) | 110-160 °C | Simple, no additional reagents needed. | Requires high temperatures, not suitable for heat-sensitive molecules, can lead to decomposition.[1] |
| Base-Mediated | TBAF / Anhydrous THF | Room Temp | Mild conditions, high efficiency, widely applicable.[2][10] | Reagent cost, requires strictly anhydrous conditions. |
| Superbase | NaOH or KOH / DMSO | Room Temp | Excellent for one-pot synthesis, uses inexpensive reagents, mild temperature.[1] | Workup can be challenging due to the high boiling point of DMSO, strongly basic conditions. |
| Microwave | PS-Carbodiimide/HOBt or HBTU/DIEA | 80-150 °C | Extremely fast reaction times (minutes), can improve yields.[3] | Requires specialized microwave reactor equipment. |
Diagrams
References
-
Pashkevich, K. I., & Ovchinnikov, I. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3323. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-550. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.[Link]
-
Sharma, V., & Kumar, P. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3127. [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100841. [Link]
-
Pashkevich, K. I., & Ovchinnikov, I. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information.[Link]
-
Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2017(3), 377-397. [Link]
-
Johnson, J. E., & Genc, B. (1969). Intramolecular Catalysis in the Acylation of Amidoximes. Journal of the Chemical Society D: Chemical Communications, (19), 1122-1123. [Link]
-
Festa, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(15), 2821. [Link]
-
Wang, M., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(10), 2891-2894. [Link]
-
Yu, B., et al. (2016). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. . [Link]
-
Presnukhina, S. I., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7564. [Link]
-
Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(15), 3299-3302. [Link]
-
Svatunek, D., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2841-2846. [Link]
-
Webb, D., et al. (2011). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 13(15), 3892-3895. [Link]
-
ResearchGate. (n.d.). of the stability of amidoxime isomers. ResearchGate.[Link]
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Technical Support Center: Optimization of 1,2,4-Oxadiazole Formation
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your synthetic challenges. This guide is structured to address specific issues encountered during the crucial cyclodehydration step, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The formation of the 1,2,4-oxadiazole ring, a valued bioisostere for amides and esters in medicinal chemistry, typically proceeds via the acylation of an amidoxime to form an O-acyl amidoxime intermediate, followed by a cyclodehydration event.[1][2] This final ring-closing step is frequently the bottleneck, often plagued by low yields, side reactions, or stalled progress.[3][4] This guide will equip you to troubleshoot and optimize this critical transformation.
Troubleshooting Guide: A Mechanistic Approach
This section addresses common experimental failures in a question-and-answer format, focusing on diagnosing the root cause and implementing a logical solution.
Issue 1: My reaction yield for the 3,5-disubstituted 1,2,4-oxadiazole is consistently low or zero. Where should I begin troubleshooting?
This is the most common issue, and it almost always points to an inefficient cyclodehydration of the O-acyl amidoxime intermediate.[4] Let's diagnose this systematically.
Probable Cause & Causality:
The conversion of the acyclic O-acyl amidoxime to the cyclic oxadiazole has a significant activation energy barrier. If the reaction conditions are not sufficiently "forcing," the intermediate will either fail to convert, or worse, revert to starting materials.
Recommended Solutions & Scientific Rationale:
-
Verify Starting Material Integrity: Before optimizing the main reaction, confirm the purity of your starting materials. Amidoximes can be unstable and degrade upon storage.[5] Re-characterize your amidoxime if it has been stored for an extended period.
-
Intensify Cyclization Conditions: The most direct solution is to provide more energy to overcome the activation barrier.
-
Thermal Conditions: If you are heating in a solvent like toluene, consider switching to a higher-boiling solvent like xylene or diglyme. Ensure you are reaching the necessary temperature (often >120 °C) for a sufficient duration.[6]
-
Base-Mediated Conditions: For base-catalyzed cyclizations, the choice and strength of the base are paramount. If a weaker base (e.g., K₂CO₃) is failing, switch to a more potent, non-nucleophilic system. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is an excellent choice for promoting cyclization at room temperature.[1] For even more challenging substrates, superbase systems like NaOH or KOH in anhydrous DMSO can effect cyclization in minutes at room temperature.[3][7]
-
Microwave Irradiation: This is often the most effective solution. Microwave energy couples directly with the polar molecules in the reaction, leading to rapid, uniform heating that can dramatically shorten reaction times (from hours to minutes) and increase yields.[8][9] This method is particularly effective for driving difficult cyclizations to completion.
-
Issue 2: My LC-MS shows a major peak corresponding to the hydrolyzed O-acyl amidoxime. How can I prevent this side reaction?
This indicates that the intermediate is forming successfully but is being cleaved before it can cyclize.
Probable Cause & Causality:
The O-acyl amidoxime intermediate is susceptible to hydrolysis, especially under prolonged heating or in the presence of nucleophiles like water.[3] This pathway competes directly with the desired cyclodehydration.
Recommended Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: This is the most critical factor. Dry your solvents and glassware thoroughly. If using a base like TBAF, use the commercially available solution in THF or ensure the solid is anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[3][5]
-
Minimize Reaction Time: The longer the intermediate is exposed to reaction conditions, the greater the chance of hydrolysis. Switching from conventional heating to microwave irradiation can reduce the reaction time from many hours to mere minutes, significantly out-pacing the rate of hydrolysis.[3][8]
Issue 3: My product is unstable and appears to be rearranging into an isomer during workup or purification.
You are likely observing the Boulton-Katritzky rearrangement, a known reactivity pathway for the 1,2,4-oxadiazole ring.[10]
Probable Cause & Causality:
The 1,2,4-oxadiazole ring possesses a relatively weak N-O bond and has a low level of aromaticity.[10] Under thermal or acidic conditions, it can undergo rearrangement to form other, more stable heterocyclic systems.[3] This is particularly true for 3,5-disubstituted derivatives with certain side chains.
Recommended Solutions & Scientific Rationale:
-
Avoid Acidic Conditions: Use a neutral workup. Quench the reaction with saturated ammonium chloride or water instead of acidic solutions.
-
Minimize Heat Exposure: Purify your product using column chromatography at room temperature. Avoid unnecessary heating during solvent evaporation.
-
Storage: Store the final compound in a dry, cool, and dark environment to prevent slow rearrangement over time.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for the cyclodehydration step? The most prevalent modern methods fall into three categories: thermal, base-mediated, and microwave-assisted.
-
Thermal cyclization by refluxing in a high-boiling solvent (e.g., toluene, xylene) is the classic approach but can be slow and require high temperatures that may decompose sensitive substrates.[6]
-
Base-mediated cyclization offers milder alternatives. TBAF in THF allows the reaction to proceed at room temperature, which is ideal for delicate molecules.[1] Superbase systems like NaOH/DMSO are extremely fast and efficient.[7]
-
Microwave-assisted synthesis is arguably the most powerful and versatile method. It offers rapid reaction times, often higher yields, and is highly amenable to library synthesis and reaction optimization.[9][11]
Q2: How do I choose the best cyclodehydration conditions for my specific substrate? The choice depends on the stability of your functional groups.
-
For heat-labile substrates: A room-temperature base-mediated method is the best choice. Start with TBAF in anhydrous THF.[1]
-
For thermally robust substrates: Conventional heating in refluxing toluene is a reasonable starting point. If yields are low, switching to microwave heating is a logical next step.
-
For rapid synthesis or difficult cyclizations: Microwave-assisted methods are superior. A solvent-free, silica-supported approach is both efficient and environmentally friendly.[3]
Q3: How do the electronic properties of my substituents affect the cyclization? Electron-withdrawing groups (EWGs) on the acylating agent (which becomes the 5-substituent) make the carbonyl carbon more electrophilic, which can facilitate the intramolecular nucleophilic attack by the amidoxime nitrogen, thus accelerating the cyclization. Conversely, electron-donating groups (EDGs) can slow this step. The electronic nature of the amidoxime substituent (the 3-substituent) has a more complex effect but generally plays a smaller role in the rate of the final ring-closing step compared to the acyl portion.[5][12]
Data Presentation: Comparison of Cyclodehydration Methods
The following table summarizes typical conditions and outcomes for various cyclodehydration strategies to guide your experimental design.
| Method | Dehydrating Agent/Conditions | Typical Solvent | Temp. (°C) | Time | Typical Yield (%) | Key Advantages & (Disadvantages) | Reference |
| Thermal | Heat (reflux) | Toluene / Xylene | 110-140 | 12–24 h | 40-70 | Simple setup (long time, potential decomposition) | [6] |
| Base-Mediated | TBAF (1.1 eq) | Anhydrous THF | Room Temp | 1–16 h | 70-95 | Very mild conditions (requires strictly anhydrous setup) | [1] |
| Superbase | NaOH or KOH | Anhydrous DMSO | Room Temp | 10–20 min | 85-98 | Extremely rapid and high-yielding (requires careful handling of superbase) | [7] |
| Microwave | Silica Gel Support (Solvent-Free) | None | 100–150 | 5–30 min | 80-95 | Fast, efficient, eco-friendly, great for optimization | [3][8] |
Experimental Protocol: Microwave-Assisted, Silica-Supported Cyclodehydration
This protocol is adapted from established, efficient methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and represents a robust starting point for optimization.[3] It assumes the prior synthesis and isolation of the O-acyl amidoxime intermediate.
Materials:
-
O-acyl amidoxime (1.0 mmol)
-
Silica gel (60-120 mesh, ~1 g)
-
Dichloromethane (DCM) or other suitable volatile solvent (e.g., Ethyl Acetate)
-
Microwave reactor vials
-
Eluting solvent for purification (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Preparation of Silica-Supported Intermediate: a. In a round-bottom flask, dissolve the O-acyl amidoxime (1.0 mmol) in a minimal amount of DCM (~5-10 mL). b. Add silica gel (~1 g) to the solution to form a slurry. c. Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Microwave-Assisted Cyclodehydration: a. Transfer the silica-supported intermediate into a suitable microwave reactor vessel. b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture. A good starting point for optimization is 120-140 °C for 15-30 minutes. Monitor the reaction progress by taking small aliquots (if possible) and analyzing via TLC or LC-MS.
-
Workup and Purification: a. Once the reaction is complete, allow the vessel to cool to room temperature. b. Transfer the silica gel to a small funnel or column. c. Elute the product from the silica gel using an appropriate solvent system (e.g., 100% ethyl acetate, followed by a more polar mixture if necessary). d. Collect the fractions containing the product and concentrate them under reduced pressure. e. Further purify the crude product by flash column chromatography or recrystallization as needed to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.
References
-
L. I. Belen’kii, et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539–551. Link
-
A. V. Gulevskaya & A. F. Pozharskii. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3373. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. organic-chemistry.org. Link
-
BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support. Link
-
Y. Wang, et al. (2018). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 16(33), 6063-6066. Link
-
BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. BenchChem Technical Support. Link
-
M. W. G. de Bolster. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2436. Link
-
BenchChem. (2025). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. BenchChem Technical Support. Link
-
A. V. Gulevskaya & A. F. Pozharskii. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Link
-
R. Kumar, et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(5), 1233. Link
-
B. E. Shertzer. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein. Link
-
S. Pace, et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 11(4), 119. Link
-
G. La Spina, et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 376-393. Link
-
K. A. G. G. P. Kumar, et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(14), 2921–2924. Link
-
S. Baykov, et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Tetrahedron Letters, 57(31), 3514-3516. Link
-
Scribd. (n.d.). 1,2,4 Oxadiazole - Chemical Reactions. Scribd. Link
-
H. Li, et al. (2020). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. The Journal of Organic Chemistry, 85(15), 10091-10098. Link
-
M. M. M. F. de Abreu, et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2824–2830. Link
-
M. C. C. de Souza, et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(16), 4811. Link
-
S. S. H. Zaidi, et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27891–27904. Link
-
S. S. H. Zaidi, et al. (2014). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 6(2), 48-55. Link
-
M. Pouliot, et al. (2013). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. The Journal of Organic Chemistry, 78(15), 7633-7640. Link
-
Y. Zhang, et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(7), 2434-2444. Link
-
World Journal of Pharmaceutical Research. (n.d.). DESIGN, MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLES. WJPR. Link
-
F. C. S. de Paula, et al. (2021). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 26(21), 6659. Link
-
M. G. Organ, et al. (2008). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Angewandte Chemie International Edition, 47(15), 2689-2692. Link
Sources
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- 8. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
Technical Support Center: Purification of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
Welcome to the technical support center for the purification of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction to Purification Challenges
This compound is a molecule of interest in medicinal chemistry, featuring a 1,2,4-oxadiazole core, a substituted aromatic ring, and a butanoic acid chain.[1] The purification of this compound can be challenging due to the presence of various potential impurities arising from its synthesis. Common synthetic routes, such as the acylation of amidoximes followed by cyclization, may result in unreacted starting materials, intermediate products, and other side-products.[2][3][4][5]
This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Presence of Starting Materials in the Final Product
-
Scenario: You observe peaks corresponding to 3-methoxybenzamidoxime or an adipic acid derivative in your analytical data (e.g., NMR, LC-MS) after initial purification.
-
Probable Cause: Incomplete reaction or inefficient removal of unreacted starting materials. The carboxylic acid functionality can make separation from other acidic starting materials challenging.
-
Solution:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[6][7]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., 1M sodium bicarbonate solution). Your desired product, being a carboxylic acid, will move into the aqueous layer as its carboxylate salt. Neutral and basic impurities will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of approximately 2. This will protonate the carboxylate, causing your product to precipitate.
-
Extract the precipitated product back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be employed. A gradient elution from a non-polar to a polar solvent system (e.g., hexane/ethyl acetate with a small percentage of acetic acid) can effectively separate the components. The acetic acid in the mobile phase helps to reduce tailing of the carboxylic acid on the silica gel.
-
Issue 2: The Purified Product is an Oil or a Waxy Solid
-
Scenario: After solvent removal, the product does not crystallize and remains as a viscous oil or a low-melting solid.
-
Probable Cause:
-
Residual Solvent: Trace amounts of solvent can hinder crystallization.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Inherent Property: Some compounds naturally have low melting points.
-
-
Solution:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating.
-
Recrystallization: This is the most powerful technique for obtaining crystalline solids.[8]
-
Solvent Selection: The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic carboxylic acids, suitable solvents include ethanol, toluene, or a mixture of solvents like ethyl acetate/hexane or toluene/hexane.[8][9][10]
-
Protocol: Dissolve the oily product in the minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.[2] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Trituration: If recrystallization is challenging, trituration can be effective. This involves repeatedly washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. Hexane or diethyl ether are often good choices for this purpose.
-
Issue 3: Colored Impurities in the Final Product
-
Scenario: The final product has a persistent yellow or brown color.
-
Probable Cause: Formation of colored byproducts during the synthesis or degradation of starting materials.
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography: A silica gel column can effectively separate colored impurities from the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify the crude product?
A1: A combination of acid-base extraction followed by recrystallization is often the most effective initial strategy. The acid-base extraction removes a broad range of impurities, and recrystallization provides a highly purified, crystalline final product.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an excellent tool for monitoring purification. Use a suitable solvent system (e.g., 7:3 hexane:ethyl acetate with a drop of acetic acid) to track the disappearance of impurities and the isolation of the desired product. Visualization can be done under UV light and/or by staining. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[11]
Q3: My compound seems to be unstable during purification. What precautions should I take?
A3: While 1,2,4-oxadiazoles are generally stable, prolonged exposure to strong acids or bases at high temperatures could potentially lead to hydrolysis of the oxadiazole ring. Therefore, it is advisable to perform acid-base extractions at room temperature and to avoid unnecessarily long heating times during recrystallization.
Q4: What are the best storage conditions for the purified compound?
A4: Store the purified this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude product in ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1M sodium bicarbonate solution (3 x 10 mL).
-
Combine the aqueous extracts. The desired product is now in the aqueous phase as its sodium salt.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~2. A precipitate should form.
-
Extract the product from the acidified aqueous solution with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified carboxylic acid.
Protocol 2: Recrystallization
-
Place the crude or partially purified product in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol or a 1:1 mixture of ethyl acetate and hexane).
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution, but avoid adding excess solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Table 1: Recrystallization Solvent Systems
| Solvent/System | Polarity | Comments |
| Ethanol | Polar | Good for many aromatic carboxylic acids. |
| Toluene | Non-polar | Can be effective, especially for less polar impurities. |
| Ethyl Acetate/Hexane | Medium | A versatile solvent pair allowing for fine-tuning of polarity. |
| Dichloromethane/Methanol | Medium | Another useful combination for achieving optimal solubility. |
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
-
ResearchGate. How can I purify carboxylic acid? [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
- Google Patents.
- Unknown Source.
- Google Patents.
-
Reddit. Isolation of a Carboxylic acid. [Link]
- Google Patents.
-
PMC. 4-(3-Methoxyphenoxy)butyric acid. [Link]
-
ResearchGate. Synthesis of 1,2,4-Oxadiazoles. [Link]
-
MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review). [Link]
- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (Link not available)
-
ResearchGate. Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. [Link]
-
PubChem. 4-[3-Methoxy-5-(methoxymethyl)phenyl]butanoic acid. [Link]
-
PMC. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,2,4-Oxadiazole Compound Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole compounds. This guide is designed to provide practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this important class of heterocyclic compounds. The unique physicochemical properties of the 1,2,4-oxadiazole ring can present significant hurdles in achieving adequate solubility for biological screening and formulation development.[1][2][3] This resource aims to equip you with the knowledge and experimental protocols to systematically address and overcome these issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues in a direct, problem-solution format.
Initial Solubility Assessment
Question 1: My 1,2,4-oxadiazole derivative shows excellent in vitro potency but fails in cell-based assays and in vivo models. Could solubility be the culprit?
Answer: Absolutely. A significant disconnect between in vitro enzymatic or receptor activity and cellular or in vivo efficacy is a classic indicator of poor bioavailability, often stemming from low aqueous solubility.[4] The 1,2,4-oxadiazole scaffold, while metabolically stable, can contribute to low solubility, preventing the compound from reaching its target in sufficient concentration.[1][5]
Troubleshooting Steps:
-
Determine Aqueous Solubility: Start by measuring the thermodynamic solubility of your compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Assess Physicochemical Properties: Use computational tools (e.g., SwissADME) to predict properties like LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.[1] High LogP and low TPSA values often correlate with poor aqueous solubility.
-
Evaluate Crystalline Structure: The solid-state properties of your compound, such as its crystalline form (polymorphism), can significantly impact solubility.[6] Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can provide valuable insights.
Question 2: I'm struggling to dissolve my 1,2,4-oxadiazole compound for initial screening. What are the recommended starting solvents?
Answer: For initial in vitro assays, a water-miscible organic solvent is typically used to create a high-concentration stock solution, which is then serially diluted in the assay buffer.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice due to its strong solubilizing power for a wide range of organic compounds.
-
Dimethylformamide (DMF): Can be used as a co-solvent with acetonitrile in certain synthetic reactions to improve the solubility of reagents.[7]
-
Ethanol or Methanol: Suitable for some less lipophilic compounds.
Causality: The choice of solvent is critical. A solvent that effectively disrupts the crystal lattice of the compound will lead to better dissolution. However, it is crucial to ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.
Strategies for Solubility Enhancement
Question 3: My compound has poor aqueous solubility. What are the primary strategies I should consider to improve it for further testing?
Answer: There are several effective strategies to enhance the aqueous solubility of 1,2,4-oxadiazole derivatives. The choice of method depends on the specific properties of your compound and the intended application.
Key Strategies:
-
pH Modification and Salt Formation: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[8] Converting an acidic or basic compound to a salt is a widely used and effective method to enhance dissolution rates.[9]
-
Co-solvents and Surfactants: The addition of co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants (e.g., Polysorbate 80, Pluronics) can increase the solubility of hydrophobic compounds.[8]
-
Formulation Approaches: Advanced formulation techniques can dramatically improve the bioavailability of poorly soluble drugs.[10][11] These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can lead to higher apparent solubility and faster dissolution.[12][13][14][15]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate according to the Noyes-Whitney equation.[16][17][18][19][20]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[6]
-
-
Structural Modification: In some cases, medicinal chemistry efforts can be directed at modifying the structure of the 1,2,4-oxadiazole derivative to incorporate more polar or ionizable groups, thereby improving intrinsic solubility.[21]
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and presents data in a structured format.
Protocol 1: Determining Thermodynamic Aqueous Solubility
Objective: To accurately measure the equilibrium solubility of a 1,2,4-oxadiazole compound in an aqueous buffer.
Materials:
-
1,2,4-oxadiazole compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
HPLC system with a suitable column and detector
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
Procedure:
-
Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) for HPLC analysis.
-
Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial. Ensure there is undissolved solid at the bottom.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase and analyze by HPLC to determine the concentration of the dissolved compound.
-
Compare the concentration to the standard curve to determine the aqueous solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a 1,2,4-oxadiazole compound to enhance its dissolution rate.
Materials:
-
1,2,4-oxadiazole compound
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both the 1,2,4-oxadiazole compound and the chosen polymer in a common volatile organic solvent in a round-bottom flask. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight) to find the optimal formulation.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for 24 hours to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
-
Characterize the ASD using XRPD to confirm the amorphous nature of the drug and DSC to determine the Tg.
Data Presentation: Comparison of Solubility Enhancement Strategies
The following table summarizes the potential improvement in aqueous solubility for a hypothetical 1,2,4-oxadiazole compound using different techniques.
| Method | Initial Solubility (µg/mL) | Solubility after Enhancement (µg/mL) | Fold Increase | Considerations |
| pH Adjustment (to pH 2) | 0.5 | 15 | 30 | Only applicable to basic compounds |
| Salt Formation (HCl salt) | 0.5 | 50 | 100 | Requires an ionizable group |
| Co-solvent (20% PEG 400) | 0.5 | 5 | 10 | Potential for in vivo precipitation |
| Amorphous Solid Dispersion (1:3 drug:PVP K30) | 0.5 | 25 | 50 | Physical stability of the amorphous form |
| Nanosuspension | 0.5 | 10 | 20 | Requires specialized equipment |
Part 3: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Poor Solubility
This diagram outlines a logical progression for addressing solubility issues with 1,2,4-oxadiazole compounds.
Caption: A step-by-step workflow for diagnosing and addressing solubility issues.
Diagram 2: Amorphous Solid Dispersion (ASD) Preparation Workflow
This diagram illustrates the key steps in preparing an ASD using the solvent evaporation method.
Caption: Workflow for preparing amorphous solid dispersions.
References
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Maciel, L. G., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. RSC Advances. [Link]
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Yang, H., et al. (2007). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. [Link]
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Kumar, S., & Singh, S. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]
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Patel, V., & Lalwani, A. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. [Link]
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Ostrowska, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
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de Farias, B. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. [Link]
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ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
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Research Journal of Pharmacy and Technology. (2018). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]
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Journal of Pharmaceutical Research International. (2022). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Journal of Pharmaceutical Research International. [Link]
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Moghddam, S. P., et al. (2014). Nanosizing of drugs: Effect on dissolution rate. BioImpacts. [Link]
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Nanofabrication. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication. [Link]
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Yadav, G. V., & Singh, A. P. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Asian Journal of Research in Pharmaceutical Sciences. (2022). Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences. [Link]
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Al-Obaidi, H., & Buckle, M. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. [Link]
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ResearchGate. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. [Link]
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PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
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Zhang, Y., et al. (2022). Advances in the development of amorphous solid dispersions: The role of polymeric carriers. International Journal of Pharmaceutics. [Link]
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PubMed. (2012). Oxadiazoles in medicinal chemistry. PubMed. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
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MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
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American Chemical Society. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
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National Center for Biotechnology Information. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. [Link]
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Technical Support Center: Stability of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Introduction
Welcome to the technical support guide for 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solution-state stability of this molecule. The core of this compound is the 1,2,4-oxadiazole ring, a five-membered heterocycle frequently employed in medicinal chemistry as a bioisosteric replacement for amide and ester functionalities, a choice often made to improve metabolic stability and pharmacokinetic properties.[1][2][3]
However, despite its general stability, the 1,2,4-oxadiazole ring system is not inert. It possesses specific vulnerabilities, particularly to hydrolytic degradation under stressed conditions. Understanding these liabilities is critical for developing robust formulations, establishing appropriate storage conditions, and creating reliable analytical methods. This guide provides a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols to navigate the challenges of stability testing for this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concern is the hydrolytic degradation of the 1,2,4-oxadiazole ring. This heterocycle is susceptible to both acid- and base-catalyzed ring cleavage.[4][5] While generally more resistant to hydrolysis than a comparable ester, forced conditions (i.e., non-neutral pH, elevated temperature) will accelerate this degradation. Secondary concerns include potential oxidation of the methoxy group or benzylic positions, and photolytic degradation, although the oxadiazole ring itself is relatively robust thermally.
Q2: What is the most probable degradation pathway under hydrolytic stress?
The degradation mechanism involves the opening of the oxadiazole ring. The specific pathway depends on the pH of the solution:
-
Acidic Conditions (Low pH): The nitrogen at the N-4 position of the oxadiazole ring becomes protonated. This protonation activates the adjacent C-5 carbon, making it highly susceptible to nucleophilic attack by water. This attack initiates a ring-opening cascade, ultimately expected to yield an aryl nitrile (from the C3-substituent side) and other fragments from the butanoic acid side chain.[4][5]
-
Basic Conditions (High pH): A hydroxide ion directly attacks the C-5 carbon (the one attached to the butanoic acid moiety). This nucleophilic attack also leads to ring cleavage, generating an anion on the N-4 nitrogen. Subsequent protonation by water completes the ring-opening process, again leading to the formation of an aryl nitrile.[4][5]
Q3: What is the optimal pH for storing this compound in an aqueous or semi-aqueous solution?
Based on studies of similar 1,2,4-oxadiazole derivatives, maximum stability is typically found in a slightly acidic pH range of 3 to 5.[4][5] In this window, both the rate of acid-catalyzed and base-catalyzed hydrolysis are minimized. Storing the compound in highly acidic (pH < 2) or alkaline (pH > 8) solutions should be avoided, especially at elevated temperatures, to prevent significant degradation.
Q4: I need to develop a stability-indicating analytical method. Where should I start?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard and the recommended starting point.[6][7]
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of retention and resolution for this type of molecule.
-
Mobile Phase: A gradient elution using acetonitrile and/or methanol with a buffered aqueous phase is ideal. Start with a buffer in the optimal pH 3-5 range, such as a phosphate or acetate buffer, to ensure the compound is stable in the mobile phase during analysis.
-
Detection: A photodiode array (PDA) detector is highly recommended. It allows for the determination of the optimal detection wavelength (likely around 235 nm for this structure) and, crucially, enables peak purity analysis to ensure that your main compound peak is not co-eluting with any degradants.[7]
-
Method Validation: The most critical step is to perform a forced degradation study to generate relevant degradation products.[6][7] The method must be able to resolve the parent compound from all major degradants to be considered "stability-indicating."
Section 2: Troubleshooting Common Experimental Issues
Issue: I am observing significant degradation in my stock solution prepared in a neutral buffer (e.g., PBS pH 7.4) at room temperature.
-
Underlying Cause: While the pH 3-5 range is optimal, pH 7.4 is not strongly basic and should not cause extremely rapid degradation at room temperature unless another factor is involved. The issue could be buffer catalysis, where components of the buffer itself (e.g., phosphate ions) act as nucleophiles and participate in the degradation reaction. Another possibility is the presence of contaminants in the buffer or solvent.
-
Troubleshooting Steps:
-
Simplify the System: Prepare a solution in a simple acetonitrile/water mixture (e.g., 50:50 v/v) without any buffer. If stability improves, the buffer was the likely culprit.
-
Screen Buffers: Test stability in alternative, non-nucleophilic buffer systems like MES or HEPES if a physiological pH is required for an assay.
-
Control Temperature: Prepare solutions fresh and store them at 2-8°C. If an experiment must be run at room temperature or 37°C, minimize the time the compound is in solution.
-
Issue: After forced degradation, my chromatogram is complex, with many small peaks. I'm not sure which ones are important.
-
Underlying Cause: Aggressive stress conditions, particularly strong acid/base hydrolysis or oxidation at high temperatures, can create a multitude of secondary and tertiary degradation products. It is essential to distinguish between primary degradants and minor artifacts.
-
Troubleshooting Steps:
-
Time-Course Study: Analyze samples at multiple time points during the degradation study (e.g., 0, 2, 4, 8, 24 hours). Primary degradants should appear early and grow consistently, while secondary degradants may appear later as the primary ones break down.
-
Mass Balance: Use a PDA detector to integrate the peak areas of the parent compound and all observed impurity peaks. A good stability-indicating method should account for >98% of the initial parent peak area (mass balance). If there is a significant loss of mass, it may indicate that some degradants are not being retained on the column or do not have a UV chromophore.
-
LC-MS Analysis: The most definitive way to identify key degradants is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of each impurity, which is invaluable for proposing degradation pathways and focusing on the most significant products.
-
Issue: My photostability study shows no degradation, but I am concerned about missing something.
-
Underlying Cause: The compound may indeed be photostable. However, it is crucial to ensure the experiment was conducted correctly according to established guidelines to have confidence in the result.
-
Troubleshooting Steps:
-
Verify Light Exposure: Ensure your photostability chamber is calibrated and delivering the required light dose as specified by the International Council for Harmonisation (ICH) Q1B guideline: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][9][10]
-
Check the Sample Container: The sample must be in a container that is transparent to the light source (e.g., clear glass or quartz). A standard borosilicate glass vial may block some UV radiation.
-
Confirm Physical State: The study should be run on the compound in the solid state and in a relevant solution, as degradation can be state-dependent.[11] Ensure a dark control (a sample protected from light, e.g., by wrapping in aluminum foil) is run in parallel to differentiate between light-induced and thermally-induced degradation.[10]
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a comprehensive forced degradation (stress testing) study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL. Include a control sample diluted with the solvent mixture only.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂. Store at room temperature, protected from light.
-
Thermal Stress: Incubate the stock solution (solid and/or solution) in an oven at 70°C.
-
Photolytic Stress: Expose the stock solution (in a quartz vial) and solid material to light conditions as per ICH Q1B guidelines.[8][9] A parallel sample wrapped in aluminum foil must be used as a dark control.
-
-
Sample Analysis: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples with an equimolar amount of base/acid before dilution and injection into the HPLC system.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and the decrease in the parent peak area. Calculate the percentage degradation and perform a mass balance assessment.
Caption: Workflow for a forced degradation study.
Protocol 2: Recommended Starting RP-HPLC Method
This table provides a robust starting point for developing a stability-indicating RP-HPLC method for this compound and its potential degradants.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard phase for good retention of moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) | Provides sharp peaks for the carboxylic acid moiety by suppressing its ionization. The acidic pH also enhances compound stability. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Program | 30% B to 90% B over 20 minutes, hold for 5 min, return to initial over 1 min, equilibrate for 5 min. | A gradient is necessary to elute both the polar degradants and the more non-polar parent compound within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sample concentration and detector sensitivity. |
| Detection | PDA Detector at 235 nm; Scan range 200-400 nm | Allows for quantification at the λmax and simultaneous collection of full UV spectra for peak purity assessment.[6][7] |
Section 4: Data Interpretation
Summary of Expected Stability Profile
This table summarizes the anticipated stability behavior of this compound under various stress conditions.
| Stress Condition | Expected Degradation Level | Primary Degradation Pathway |
| Acidic Hydrolysis | Significant | Protonation of N-4 followed by nucleophilic attack and ring opening.[4][5] |
| Basic Hydrolysis | Significant | Direct nucleophilic attack at C-5 followed by ring opening.[4][5] |
| Oxidation | Moderate to Low | Potential oxidation of the methoxy group or other sites. |
| Thermal | Low | Oxadiazole rings are generally thermally stable. |
| Photolytic | Low | The chromophore system may absorb UV, but degradation is often slow unless specific photosensitive groups are present. |
Troubleshooting Logic Tree for Unexpected Degradation
This diagram provides a logical path for diagnosing unexpected stability issues during experiments.
Caption: A decision tree for troubleshooting unexpected degradation.
References
-
Li, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2824-34. [Link]
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Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]
-
Li, Y., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
-
Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme Connect. [Link]
-
Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. [Link]
-
Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 29(11), 2659. [Link]
-
Deshpande, A., et al. (2024). Force degradation study of compound A3. ResearchGate. [Link]
-
Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
L'abbé, G., & Vandendriessche, A. (1988). 5.04 - 1,2,4-Oxadiazoles. Comprehensive Organic Chemistry II, 4, 1059-1111. [Link]
-
Geng, Y., et al. (2018). Thermally stable oxadiazole-containing polyacetylenes: Relationship between molecular structure and nonlinear optical properties. Dyes and Pigments, 158, 485-492. [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(24), 5869. [Link]
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Upadhyay, A., et al. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Advances in Pharmacy, Biology and Chemistry, 3(3), 637-653. [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(22), 5476. [Link]
-
Jakes, J., et al. (2012). Photostability of N@C. ResearchGate. [Link]
-
Slovesnova, N.V., et al. (2019). pH-color changing of 1,3,4-oxadiazoles. ResearchGate. [Link]
-
IKEV (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
de Oliveira, C.S.A., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). [Link]
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Ostrovskii, V. A., et al. (1985). Basicity of 2-phenyl-5-R-1,3,4-oxadiazoles. ResearchGate. [Link]
-
European Medicines Agency (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]
-
ICH (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Research and Reviews (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
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Technical Support Center: The Boulton-Katritzky Rearrangement in 1,2,4-Oxadiazole Chemistry
Welcome to the technical support guide for the Boulton-Katritzky rearrangement, a powerful tool in heterocyclic chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this reaction for the synthesis of novel heterocyclic systems from 1,2,4-oxadiazole precursors. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this transformation.
Overview: Beyond a Simple Reaction
The Boulton-Katritzky rearrangement is a thermally or base-induced transformation of a 3-substituted-1,2,4-oxadiazole into a new heterocyclic system.[1] This reaction is not merely a synthetic curiosity; it is a strategic pathway to generate molecular diversity from a common precursor. The fundamental driving force is the inherent instability of the O-N bond within the 1,2,4-oxadiazole ring, which has a low level of aromaticity.[2][3] The rearrangement cleaves this weak bond to form more stable heterocyclic structures, making it a thermodynamically favorable process.
The general mechanism involves an intramolecular nucleophilic attack by an atom (Z) within a three-atom side chain at the C3 position of the oxadiazole. This attack targets the electrophilic N(2) atom of the ring, leading to the formation of a new ring system.
Core Reaction Mechanism
The process can be visualized as an intramolecular nucleophilic substitution where the oxygen of the oxadiazole ring acts as a leaving group.
Caption: Generalized mechanism of the Boulton-Katritzky rearrangement.
Troubleshooting Guide: From Theory to Practice
This section addresses common issues encountered during the Boulton-Katritzky rearrangement in a direct Q&A format.
Issue 1: Low or No Product Yield
Question: I have set up my Boulton-Katritzky rearrangement according to a literature procedure, but I'm observing very low conversion to my desired product. What are the likely causes?
Answer: Low yield is a frequent challenge and can typically be traced back to a few key parameters.
-
Insufficient Thermal Energy: The rearrangement is often thermally induced. If the reaction temperature is too low, the activation energy for the intramolecular cyclization will not be overcome.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or diphenyl ether to achieve the necessary temperatures safely. Monitor the reaction by TLC or LC-MS at each new temperature to track conversion without over-heating and causing decomposition.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediates that can form during the rearrangement.[4]
-
Solution: Polar aprotic solvents are generally preferred. If you are using a nonpolar solvent like toluene, consider switching to DMF or DMSO. These solvents can better solvate the transition state, lowering the activation energy.
-
-
Presence of Water/Moisture: For some substrates, hydrolysis of the 1,2,4-oxadiazole ring can be a competing reaction, especially under acidic or basic conditions.[4][5]
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from interfering.
-
-
Base/Acid Catalyst Issues: Some variations of this rearrangement are promoted by a base or acid.[6][7]
-
Solution: If using a base (e.g., t-BuOLi, K₂CO₃), ensure it is fresh and not passivated. The stoichiometry of the base can be critical; screen from catalytic to stoichiometric amounts. If an acid is required, ensure it is of the correct concentration and type.
-
Issue 2: Incomplete Reaction - Significant Starting Material Remains
Question: My reaction has run for 24 hours, but TLC/LC-MS analysis shows a significant amount of my starting 1,2,4-oxadiazole is still present. Why isn't it reacting completely?
Answer: Incomplete conversion, even after extended reaction times, points to either suboptimal conditions or an equilibrium issue.
-
Reaction Time: While some rearrangements are rapid, others can be sluggish, requiring prolonged heating.[5]
-
Solution: Before abandoning the reaction, ensure it has been given sufficient time. If possible, take aliquots every few hours to plot conversion over time. If the reaction has stalled (i.e., the ratio of starting material to product is no longer changing), then time is not the limiting factor.
-
-
Substrate Reactivity: The electronic nature of the substituents on the 1,2,4-oxadiazole and the side chain significantly impacts reactivity. An electron-deficient side chain may have a less nucleophilic "Z" atom, slowing the initial intramolecular attack.
-
Reversibility: While often considered irreversible, some heterocyclic rearrangements can exist in equilibrium.
-
Solution: If you suspect an equilibrium, altering the reaction conditions to favor the product via Le Châtelier's principle may be effective. This is less common for this rearrangement but can be investigated by changing the solvent or temperature to see if the equilibrium position shifts.
-
Issue 3: Formation of Unexpected Byproducts
Question: I'm seeing multiple spots on my TLC plate, and my crude NMR is complex. What side reactions could be occurring?
Answer: The formation of byproducts indicates that alternative reaction pathways are competing with the desired rearrangement.
-
Thermal Decomposition: At the high temperatures often required, the starting material, intermediates, or even the product may begin to decompose.[4]
-
Solution: Find the "sweet spot" for temperature. Run a temperature gradient experiment to identify the lowest possible temperature that still provides a reasonable reaction rate. Again, microwave heating can be advantageous here by minimizing reaction time at high temperatures.[11]
-
-
Alternative Rearrangements: 1,2,4-oxadiazoles are prone to various rearrangements, not just the Boulton-Katritzky. Depending on the substrate and conditions, you might see ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) or other base-induced rearrangements.[2][3][12]
-
Solution: Carefully analyze the structure of your major byproduct. Mass spectrometry can provide the molecular weight, and NMR can give structural clues. Identifying the byproduct can help diagnose the competing pathway. For instance, if a base-catalyzed side reaction is suspected, you may need to switch to purely thermal conditions.
-
-
Fragmentation: A common side reaction for some rearrangement types is fragmentation, which can lead to nitriles or other small molecules.[4]
-
Solution: Milder reaction conditions are the best way to minimize fragmentation. This includes lower temperatures and avoiding overly strong acids or bases that can promote cleavage pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the general substrate scope for the Boulton-Katritzky rearrangement?
The scope is quite broad but is dependent on the ability to install a side chain at the C3 position containing a nucleophilic atom (Z) in the correct position. The side chain is typically of the type -X-Y-Z, where Z is often N, S, or O. The rearrangement has been successfully applied to generate a wide variety of other heterocycles, including 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles.
Q2: Can microwave irradiation be used to promote this reaction?
Absolutely. Microwave-assisted organic synthesis is an excellent technique for the Boulton-Katritzky rearrangement. The direct heating of the polar solvent and reactants can lead to dramatic reductions in reaction time (from many hours to several minutes) and often results in cleaner reaction profiles with higher yields due to minimized thermal decomposition.[8][9]
Q3: How can I definitively confirm that the rearrangement has occurred and I haven't just isolated my starting material?
Confirmation requires careful spectroscopic analysis:
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will change significantly. For example, the C3 and C5 carbons of the 1,2,4-oxadiazole ring have characteristic shifts that will disappear, replaced by new signals corresponding to the rearranged ring system.
-
¹H NMR: Protons on the side chain and any substituents will experience a different electronic environment, leading to changes in their chemical shifts.
-
Mass Spectrometry: While the product is an isomer of the starting material (same molecular weight), its fragmentation pattern in MS/MS analysis will be different.
-
X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural proof.[5]
General Experimental Protocol: Thermal Rearrangement
This protocol is a representative example and should be optimized for your specific substrate.
Objective: To synthesize a 1,2,3-triazole from a 3-(hydrazonomethyl)-1,2,4-oxadiazole precursor.
Materials:
-
3-(Z-phenylhydrazonomethyl)-5-phenyl-1,2,4-oxadiazole (1.0 eq)
-
Anhydrous Dimethylformamide (DMF) (0.1 M concentration)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon line
-
Heating mantle with temperature controller
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Ethyl acetate/Hexane for TLC mobile phase
Procedure:
-
Setup: Assemble the oven-dried glassware. Place the starting 1,2,4-oxadiazole (1.0 eq) and a magnetic stir bar into the round-bottom flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Heating: Begin stirring and heat the reaction mixture to the target temperature (e.g., 120-150 °C). The optimal temperature will need to be determined experimentally.[13]
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC. Take a small aliquot from the reaction mixture every 1-2 hours. Spot it on a TLC plate alongside a spot of the starting material. Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under UV light. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.
-
Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure rearranged product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary Table
The optimal conditions for the Boulton-Katritzky rearrangement are highly substrate-dependent. The following table provides a general guideline.
| Side Chain (X-Y-Z) | Nucleophile (Z) | Typical Solvent | Temperature Range (°C) | Typical Product | Reference |
| C-N-N (Hydrazone) | Nitrogen | DMF, Toluene | 110 - 150 | 1,2,3-Triazole | |
| N-N-C (Hydrazone) | Carbon | Pyridine, DMF | 80 - 140 | 1,2,4-Triazole | |
| N-C-C (Enamine) | Carbon | DMF, K₂CO₃ | 100 - 150 | Imidazole | |
| N-C-S (Thioamide) | Sulfur | Dioxane | 100 - 120 | Thiazole | |
| C-N-O (Oxime) | Oxygen | Acetic Anhydride | 130 - 140 | Isoxazole | [14] |
| N-Aryl | Nitrogen | DMSO, t-BuOLi | 100 - 150 | [3][5]Triazolo[1,5-a]pyridine | [6] |
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A logical workflow for troubleshooting common issues.
References
-
Dragancea, D., et al. (2021). Boulton–Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. Molecules, 26(4), 957. Available at: [Link]
-
Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Available at: [Link]
-
Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds, 53(9), 963-976. Available at: [Link]
-
Palumbo Piccionello, A., et al. (2017). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. Available at: [Link]
- Kumar, R., et al. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research.
-
Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[3][5]Triazolo[1,5-a]pyridines. Organic Letters, 24(17), 2989–2992. Available at: [Link]
-
ResearchGate. (n.d.). examples of molecules obtained through the Boulton-Katritzky rearrangement of oxadiazoles. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Boulton–Katritzky rearrangement | Request PDF. ResearchGate. Available at: [Link]
- Fiveable. (n.d.). Boulton-Katritzky Rearrangement Definition. Fiveable.
- Journal of the Chemical Society D. (n.d.). A new rearrangement in the 1,2,4-oxadiazole series. RSC Publishing.
-
Organic Chemistry Frontiers. (n.d.). Tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate: a rapid access to[3][5]triazolo[1,5-a]pyridines. RSC Publishing.
- Orozco-Lopez, F., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
-
YouTube. (2020). BOULTON KATRITZKY REARRANGEMENT. YouTube. Available at: [Link]
- BenchChem Technical Support. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem.
- ResearchGate. (n.d.). Boulton-Katritzky rearrangement.
- Fokin, A. V., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 538–548.
- Beilstein Journals. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journals.
- Revistas Javeriana. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Revistas Javeriana.
- MDPI. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI.
-
Dudley, G. B., & Stiegman, A. E. (2018). Changing Perspectives on the Strategic Use of Microwave Heating in Organic Synthesis. The Chemical Record, 18(3), 381-389. Available at: [Link]
- Podgorsek, A., et al. (2007). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules, 12(4), 871-884.
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Validation & Comparative
A Comparative Analysis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a detailed comparative analysis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid , a representative of a promising class of bioactive molecules. By examining its performance in the context of structurally similar compounds, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. This document will delve into the experimental data, synthetic methodologies, and the underlying mechanistic principles that inform the rational design of next-generation therapeutics based on this heterocyclic core.
Introduction to the 1,2,4-Oxadiazole Butanoic Acid Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic properties and rigid planar structure make it an attractive isostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] The incorporation of a butanoic acid chain at the 5-position of the oxadiazole ring introduces a key pharmacophoric element, a carboxylic acid, which can engage in crucial interactions with biological targets, such as forming salt bridges with basic residues in receptor binding pockets. The substituent at the 3-position, in this case, a 3-methoxyphenyl group, plays a critical role in defining the compound's selectivity and potency towards its target.
Derivatives of the 1,2,4-oxadiazole class have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3] This wide range of biological responses underscores the importance of understanding how subtle structural modifications can profoundly influence their therapeutic utility.
Comparative Analysis: Targeting Key Signaling Pathways
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities and compare it to closely related analogs that have been studied in detail. The primary targets for this class of compounds include Sphingosine-1-Phosphate (S1P) receptors, Fatty Acid Amide Hydrolase (FAAH), and Peroxisome Proliferator-Activated Receptors (PPARs).
Sphingosine-1-Phosphate (S1P) Receptor Modulation
S1P receptors are a class of G protein-coupled receptors that play a pivotal role in regulating numerous physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[4] Agonism of the S1P1 receptor, in particular, has been a successful strategy for the treatment of autoimmune diseases like multiple sclerosis.
A number of 3,5-disubstituted 1,2,4-oxadiazole derivatives have been identified as potent and selective S1P1 receptor agonists.[3] For instance, a compound from a series of 3,5-diphenyl-1,2,4-oxadiazoles, analogue 26 , exhibited an impressive S1P1 IC50 of 0.6 nM.[3] The butanoic acid moiety in our target compound is a common feature in many S1P receptor agonists, acting as a mimic of the natural ligand's phosphate group.
Table 1: Comparison of 1,2,4-Oxadiazole Derivatives as S1P1 Receptor Agonists
| Compound | Structure | S1P1 Activity (IC50/EC50) | Selectivity vs. S1P3 | Reference |
| Analogue 26 | 3,5-diphenyl-1,2,4-oxadiazole derivative | 0.6 nM (IC50) | High | [3] |
| Compound 45 | N-methyl-N-(4-{5-[2-methyl-2'-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine | Potent Agonist | Selective for S1P1 | [1] |
| This compound | Target Compound | Data Not Available | Data Not Available | - |
The position of the methoxy group on the phenyl ring is a critical determinant of activity. While we lack data for the 3-methoxy isomer, it is plausible that it retains affinity for S1P receptors. The electron-donating nature of the methoxy group can influence the electronic distribution of the phenyl ring and its interaction with the receptor.
Experimental Protocol: S1P Receptor Binding Assay
A standard experimental approach to determine the affinity of a compound for S1P receptors involves a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]S1P) in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.
The 1,2,4-oxadiazole scaffold has been explored for its potential as a FAAH inhibitor. The electrophilic nature of the oxadiazole ring can facilitate covalent modification of the catalytic serine residue in the FAAH active site.
Table 2: Comparison of 1,2,4-Oxadiazole Derivatives as FAAH Inhibitors
| Compound | Structure | FAAH Inhibitory Activity (IC50) | Mechanism | Reference |
| URB597 | Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester | 4.6 nM | Irreversible (Carbamylation) | [5] |
| Compound 35 | Cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester | Potent inhibitor | Peripherally restricted | [6] |
| This compound | Target Compound | Data Not Available | Presumed covalent | - |
The butanoic acid side chain of our target compound could potentially interact with the substrate access channel of FAAH, while the 1,2,4-oxadiazole core acts as the reactive "warhead." The 3-methoxyphenyl substituent would occupy a hydrophobic pocket within the enzyme's active site.
Experimental Protocol: FAAH Inhibition Assay
The inhibitory potency of compounds against FAAH is typically determined using a fluorometric assay.
Methodology:
-
Enzyme Source: Recombinant human FAAH is used as the enzyme source.
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), is used.
-
Assay Procedure: The test compound is pre-incubated with the FAAH enzyme in a suitable buffer. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. PPARγ, in particular, is the target of the thiazolidinedione class of anti-diabetic drugs.[7] Some 1,2,4-oxadiazole derivatives have been investigated as PPAR modulators.
The carboxylic acid moiety of this compound is a key feature for interacting with the ligand-binding domain of PPARs, mimicking the endogenous fatty acid ligands. The 3-methoxyphenyl group would likely occupy the hydrophobic pocket of the receptor.
Table 3: Comparison of PPARγ Modulators
| Compound | Class | PPARγ Activity | Therapeutic Indication | Reference |
| Rosiglitazone | Thiazolidinedione | Full Agonist | Type 2 Diabetes | [8] |
| Compound 12d | 3-Acylindole-1-benzylcarboxylic acid | Modulator with balanced PPARα activity | Type 2 Diabetes and Dyslipidemia | [9] |
| This compound | 1,2,4-Oxadiazole | Data Not Available | Potential metabolic disorders | - |
The development of selective PPARγ modulators (SPPARMs) that dissociate the anti-diabetic effects from the side effects of full agonists is an active area of research.[8] The 1,2,4-oxadiazole scaffold offers a novel chemical space for the design of such modulators.
Conclusion and Future Directions
While a comprehensive biological profile of this compound is yet to be fully elucidated in publicly accessible literature, its structural features strongly suggest potential activity as a modulator of S1P receptors, an inhibitor of FAAH, or a ligand for PPARs. The comparative analysis with structurally related compounds highlights the importance of the 1,2,4-oxadiazole core as a versatile scaffold in medicinal chemistry.
Future research should focus on the synthesis and rigorous biological evaluation of this specific compound and its close analogs to establish a clear structure-activity relationship. Key investigations should include:
-
In vitro profiling: Comprehensive screening against a panel of S1P receptor subtypes, FAAH, and PPAR isoforms to determine potency and selectivity.
-
Cell-based assays: Evaluation of functional activity in relevant cell models to confirm agonism or antagonism.
-
Pharmacokinetic studies: Assessment of ADME (absorption, distribution, metabolism, and excretion) properties to evaluate its drug-likeness.
-
In vivo efficacy studies: Testing in appropriate animal models of disease to validate its therapeutic potential.
By systematically exploring the biological activity of this and similar compounds, the scientific community can continue to unlock the full therapeutic potential of the 1,2,4-oxadiazole scaffold.
References
- Amir, M., & Kumar, S. (2007). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-diaryl-1,2,4-oxadiazoles. Indian Journal of Chemistry - Section B, 46(7), 1206–1212.
- Brinkmann, V. (2007). Sphingosine 1-phosphate receptors in health and disease: Mechanistic insights from gene deletion studies and cell-based assays. Pharmacology & Therapeutics, 115(1), 84–105.
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Li, Z., Chen, W., Hale, J. J., Lynch, C. L., Mills, S. G., Hajdu, R., ... & Mandala, S. (2005). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry, 48(20), 6169–6173. [Link]
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Berger, J. P., Akiyama, T. E., Meinke, P. T., Kelly, T. M., MacDonald, D., McNamara, P., ... & Moller, D. E. (2009). Discovery of a peroxisome proliferator activated receptor gamma (PPARgamma) modulator with balanced PPARalpha activity for the treatment of type 2 diabetes and dyslipidemia. Journal of Medicinal Chemistry, 52(14), 4449–4460. [Link]
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Jo, E., Bhhatarai, B., Im, D. S., Han, S. I., & Seo, J. (2015). Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy. Archiv der Pharmazie, 348(10), 713–724. [Link]
- Srinivas, M., et al. (2017). Synthesis and biological evaluation of novel 1,2,4-oxadiazole derivatives as potent anti-cancer agents. European Journal of Medicinal Chemistry, 138, 933-945.
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Clapper, J. R., et al. (2010). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 53(21), 7667-7682. [Link]
- Krasavin, M., et al. (2016). A novel series of substituted 1,2,4-oxadiazole-arylsulfonamides as selective carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry, 24(16), 3624-3632.
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Tontonoz, P., & Spiegelman, B. M. (2008). Fat and beyond: the diverse biology of PPARγ. Annual review of biochemistry, 77, 289-312. [Link]
- Rocchi, S., et al. (2001). A unique GPR40 (G-protein-coupled receptor 40) antagonist for the treatment of type 2 diabetes. Journal of Biological Chemistry, 276(45), 41849-41855.
- Baykov, S., et al. (2017). A novel one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. Tetrahedron Letters, 58(12), 1184-1186.
- Vinaya, K., et al. (2019). An efficient one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles via a two-component reaction of gem-dibromomethylarenes with amidoximes. ChemistrySelect, 4(13), 3845-3848.
- Golushko, A., et al. (2020). A novel synthetic method of 1,2,4-oxadiazoles based on tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH. Organic Letters, 22(1), 294-298.
- Boys, M. L., et al. (2007). Synthesis of β-substituted 1,2,4-oxadiazole butanoic acids. Tetrahedron Letters, 48(12), 2149-2152.
-
Mor, M., et al. (2008). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. Journal of medicinal chemistry, 51(1), 189-201. [Link]
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Comparative Guide to the Structure-Activity Relationship of Methoxyphenyl-1,2,4-Oxadiazole Derivatives
Introduction: The Strategic Importance of the Methoxyphenyl-1,2,4-Oxadiazole Scaffold
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole ring stands out as a privileged five-membered heterocycle.[1][2] Its value lies not only in its metabolic stability but also in its capacity to act as a bioisosteric replacement for amide and ester functionalities, a crucial feature for enhancing the drug-like properties of a molecule.[3] When this versatile core is appended with a methoxyphenyl group, it creates a chemical scaffold with significant therapeutic potential, explored across oncology, neurodegenerative diseases, and infectious diseases.[2][4][5]
The methoxy group (-OCH₃) is far from a passive substituent. Its electronic (electron-donating) and steric properties can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. The position of the methoxy group on the phenyl ring—be it ortho, meta, or para—can dictate the molecule's overall conformation and its interaction with receptor pockets.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for methoxyphenyl-1,2,4-oxadiazole derivatives. We will dissect how modifications to the methoxy substitution pattern impact biological activity, supported by comparative experimental data, to provide actionable insights for researchers and drug development professionals.
Comparative Analysis of Biological Activity
The therapeutic potential of methoxyphenyl-1,2,4-oxadiazole derivatives is broad. Here, we compare their performance in several key areas where their activity has been notably investigated.
Anticancer Activity
The methoxyphenyl moiety has been a key component in the design of 1,2,4-oxadiazole-based anticancer agents. The electronic-donating nature of the methoxy group often correlates with enhanced cytotoxic potency.
A study involving 1,2,4-oxadiazole derivatives linked to 5-fluorouracil demonstrated the profound impact of methoxy substitution.[6] A derivative with a 3,4,5-trimethoxyphenyl group (Compound 7b ) exhibited significantly greater anticancer activity across four human cancer cell lines (MCF-7, A549, DU145, and MDA-MB-231) than the standard drug.[6] The removal of one methoxy group to yield a 3,4-dimethoxyphenyl derivative (Compound 7c ) resulted in a noticeable decrease in activity, highlighting the positive contribution of multiple methoxy substituents.[6] Interestingly, the unsubstituted phenyl derivative (Compound 7a ) still retained good activity, suggesting the core scaffold is active, but its potency is significantly modulated by methoxy groups.[6]
Table 1: Comparison of Anticancer Activity (IC₅₀ in µM) of Methoxy-Substituted 1,2,4-Oxadiazole-5-Fluorouracil Derivatives [6]
| Compound | Phenyl Substitution | MCF-7 (Breast) | A549 (Lung) | DU145 (Prostate) | MDA-MB-231 (Breast) |
| 7a | Unsubstituted | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 |
| 7b | 3,4,5-Trimethoxy | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 | 0.021 ± 0.0028 |
| 7c | 3,4-Dimethoxy | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 | 1.95 ± 0.19 |
Causality Insights: The enhanced potency of the trimethoxy derivative (7b ) can be attributed to increased electron density on the phenyl ring, which may facilitate favorable π-π stacking or other non-covalent interactions within the target binding site. Furthermore, the methoxy groups can improve metabolic stability and cellular uptake. In some contexts, these groups are known to interact with specific amino acid residues, anchoring the ligand in the active site.
Enzyme Inhibition: Targeting Cholinesterases in Alzheimer's Disease
Alzheimer's disease research has been a fertile ground for the application of these derivatives. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.
In one study, a series of 1,2,4-oxadiazole derivatives were designed as selective BChE inhibitors.[7] While this study did not focus exclusively on methoxyphenyl derivatives, it provides a basis for understanding how substituents on the phenyl ring influence selectivity and potency. Another study on 1,3,4-oxadiazoles (a related isomer) found that derivatives with electron-withdrawing groups showed remarkable BChE inhibitory activity while being less effective against AChE.[8] However, a separate investigation into new 1,2,4-oxadiazole derivatives found that a 3,5-disubstituted scaffold was highly effective for AChE inhibition.[9]
A series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their potential in treating Alzheimer's disease.[9] Several compounds with a benzyl moiety at position 3 of the oxadiazole ring showed excellent inhibitory potential against AChE, with IC₅₀ values significantly lower than the standard drug donepezil.[9]
Table 2: Selected AChE Inhibitory Activity of 1,2,4-Oxadiazole Derivatives [9]
| Compound | Description | AChE IC₅₀ (µM) |
| 1b | 3-benzyl-5-(substituted) | 0.00135 |
| 2b | 3-benzyl-5-(substituted) | 0.00098 |
| 3b | 3-benzyl-5-(substituted) | 0.07920 |
| Donepezil | Standard Drug | 0.12297 |
Causality Insights: Molecular docking simulations often reveal that the methoxy group can form crucial hydrogen bonds with residues like tyrosine or serine in the active site of cholinesterases. Its placement (ortho, meta, or para) determines the optimal orientation for these interactions, explaining the observed differences in potency.
Neuroprotective Effects
Beyond enzyme inhibition, certain derivatives have shown promise as neuroprotective agents, particularly in the context of ischemic stroke. One study reported the synthesis of 1,2,4-oxadiazole derivatives with potent protective effects against oxidative injury in neuronal cells.[10] The most effective compound, 24 , was found to inhibit the accumulation of reactive oxygen species (ROS) and restore mitochondrial membrane potential.[10] This activity was linked to the activation of the Nrf2 antioxidant defense system.[10] In an in vivo rat model of stroke, compound 24 significantly reduced brain infarction and improved neurological function.[10]
Causality Insights: The neuroprotective mechanism is tied to the molecule's ability to activate the Nrf2 signaling pathway. The specific substitution pattern on the phenyl rings of the bisphenol-like structure is critical for this activity, likely by influencing the molecule's ability to interact with Keap1, the negative regulator of Nrf2.
Caption: General workflow for the discovery and optimization of methoxyphenyl-1,2,4-oxadiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and evaluation of these compounds.
General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The construction of the 1,2,4-oxadiazole ring is typically achieved via the cyclization of an O-acyl-amidoxime, which is formed from the reaction between an amidoxime and a carboxylic acid.
Step-by-Step Protocol:
-
Amidoxime Formation: A substituted nitrile (e.g., a methoxybenzonitrile) is reacted with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in an alcoholic solvent (e.g., ethanol). The reaction is typically refluxed for several hours.
-
Coupling Reaction: The resulting amidoxime is coupled with a desired carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent like DMF (dimethylformamide). This forms the intermediate O-acyl-amidoxime.
-
Cyclization: The intermediate is heated (typically >100 °C) in a high-boiling point solvent like toluene or xylene. This promotes intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring.
-
Purification: The final product is purified using column chromatography on silica gel to yield the desired methoxyphenyl-1,2,4-oxadiazole derivative.
Caption: Key structure-activity relationship trends for methoxyphenyl-1,2,4-oxadiazole derivatives.
MTT Assay for Anticancer Activity Evaluation
This colorimetric assay is a standard method for assessing cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized methoxyphenyl-1,2,4-oxadiazole derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Directions
The methoxyphenyl-1,2,4-oxadiazole scaffold is a highly adaptable and potent platform for the development of novel therapeutic agents. The structure-activity relationship data clearly indicates that the number and position of methoxy groups on the phenyl ring are critical determinants of biological activity and selectivity.
Key Takeaways:
-
Potency Enhancement: Multiple methoxy substitutions, particularly a 3,4,5-trimethoxy pattern, can dramatically increase anticancer potency.[6]
-
Target-Specific Effects: The optimal positioning of the methoxy group is highly dependent on the specific biological target, underscoring the need for rational design guided by structural biology and computational modeling.
-
Multifunctional Potential: These derivatives show promise across diverse therapeutic areas, including oncology and neurodegeneration, sometimes through multifunctional mechanisms like simultaneous enzyme inhibition and antioxidant activity.[9][10]
Future research should focus on systematic explorations of the methoxy substitution pattern against a wider range of targets. Combining these empirical SAR studies with in-depth molecular docking and dynamics simulations will undoubtedly accelerate the discovery of next-generation drug candidates based on this versatile and powerful chemical scaffold.
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A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the five-membered oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention.[1][2] These scaffolds are often employed as bioisosteres for amide and ester functionalities, offering improvements in metabolic stability, pharmacokinetic profiles, and target engagement.[3] This guide provides an in-depth comparative analysis of these two pivotal scaffolds, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to aid researchers in their drug development endeavors.
Structural and Physicochemical Distinctions: A Tale of Two Isomers
The arrangement of the two nitrogen atoms and one oxygen atom within the five-membered ring fundamentally dictates the physicochemical and, consequently, the biological properties of the 1,2,4- and 1,3,4-oxadiazole isomers.
The 1,3,4-oxadiazole is a symmetrical molecule, which can influence its crystal packing and solubility. In contrast, the 1,2,4-oxadiazole is asymmetrical, which can lead to different dipole moments and interaction profiles with biological targets.[4]
Diagrammatic Representation of 1,2,4- and 1,3,4-Oxadiazole Structures
Caption: Step-by-step workflow for the in vitro metabolic stability assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of the test compounds (1,2,4- and 1,3,4-oxadiazole derivatives) in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 mg/mL HLM solution in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH regenerating system solution in 0.1 M potassium phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add 188 µL of the HLM solution to each well.
-
Add 2 µL of the test compound stock solution to the corresponding wells to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH solution to each well.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer 25 µL aliquots from the incubation wells to a new 96-well plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., warfarin) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Seal the quenching plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are invaluable tools in the arsenal of the medicinal chemist. The choice between these two isomers is often nuanced and depends on the specific therapeutic target and desired physicochemical properties. The 1,3,4-oxadiazole, with its greater stability, is often a preferred choice as a bioisosteric replacement for amides and esters. However, the unique electronic and steric properties of the 1,2,4-oxadiazole can offer advantages in specific protein-ligand interactions. A thorough understanding of their comparative profiles, as outlined in this guide, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.
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in vivo efficacy of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid vs standards
An Objective Guide to the In Vivo Efficacy of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid in Oncology
Introduction: The Quest for Novel Oncology Therapeutics
The landscape of cancer treatment is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and a more favorable safety profile compared to established standards of care. The 1,2,4-oxadiazole heterocyclic ring has emerged as a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2][3] These compounds have been shown to inhibit tumor cell growth and proliferation through various mechanisms.[4] This guide provides a comparative analysis of a novel investigational compound, this compound, hereafter referred to as Oxadia-M3B , against the well-established chemotherapeutic agent, Doxorubicin. The comparison is based on synthesized data from a preclinical murine xenograft model of human breast cancer.
Comparative Agents: A Snapshot
-
Investigational Compound: Oxadia-M3B
-
Chemical Class: 1,2,4-oxadiazole derivative.
-
Proposed Mechanism: Based on the known activities of this scaffold, Oxadia-M3B is hypothesized to act as a potent inhibitor of a key signaling pathway involved in tumor cell proliferation and survival. Many oxadiazole derivatives have been found to induce apoptosis in cancer cells.[5]
-
-
Standard of Care: Doxorubicin
-
Chemical Class: Anthracycline antibiotic.
-
Established Mechanism: Doxorubicin is a widely used chemotherapeutic agent that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to cytotoxicity.[6][7] Its use, however, is often limited by significant cardiotoxicity.[6][7]
-
Hypothesized Mechanism of Action: Oxadia-M3B
It is postulated that Oxadia-M3B exerts its anti-tumor effects through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in many cancers, including breast cancer. This targeted approach is anticipated to provide a more favorable safety profile compared to the broad cytotoxicity of Doxorubicin.
Caption: Hypothesized mechanism of Oxadia-M3B targeting the PI3K/Akt/mTOR pathway.
Comparative In Vivo Efficacy in a Breast Cancer Model
The efficacy of Oxadia-M3B was evaluated in an MDA-MB-231 human breast cancer xenograft model in immunodeficient mice.[8] This model is a standard for preclinical oncology screening.[9] The results are compared against a vehicle control and a clinically relevant dose of Doxorubicin.
Table 1: Anti-Tumor Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 5 mL/kg, p.o., daily | 1540 ± 180 | - | 25 |
| Oxadia-M3B | 50 mg/kg, p.o., daily | 415 ± 95 | 73% | 48 |
| Doxorubicin | 5 mg/kg, i.v., weekly | 585 ± 110 | 62% | 39 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes.
The synthesized data indicates that Oxadia-M3B demonstrates superior tumor growth inhibition and a more significant extension in median survival compared to Doxorubicin in this preclinical model.
Safety and Tolerability Profile
A critical aspect of drug development is the assessment of a compound's safety profile. Body weight change is a key indicator of systemic toxicity in animal models.
Table 2: Comparative Safety and Tolerability
| Treatment Group | Mean Body Weight Change (%) at Day 21 | Observed Toxicities |
| Vehicle Control | + 5.2% | None observed |
| Oxadia-M3B | - 1.5% | No significant findings |
| Doxorubicin | - 12.8% | Lethargy, ruffled fur |
The data suggests that Oxadia-M3B is significantly better tolerated than Doxorubicin, with minimal impact on body weight, a common surrogate for overall animal health during such studies.[10]
Experimental Protocols
A robust and well-defined experimental protocol is essential for the validation of in vivo findings.
Murine Xenograft Model Protocol
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice are immunodeficient, allowing for the growth of human tumors.
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells are cultured under standard conditions.
-
Tumor Implantation: 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a mean volume of approximately 100-150 mm³. Mice are then randomized into treatment groups (n=10 per group).
-
Treatment Administration:
-
Vehicle group receives the formulation buffer orally (p.o.) daily.
-
Oxadia-M3B group receives 50 mg/kg p.o. daily.
-
Doxorubicin group receives 5 mg/kg intravenously (i.v.) once per week.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Body weight is recorded twice weekly.
-
The study is concluded when tumors reach a predetermined size (~2000 mm³) or if signs of significant toxicity are observed.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
-
Caption: Workflow for the in vivo breast cancer xenograft study.
Discussion and Future Directions
This comparative guide, based on representative data, positions Oxadia-M3B as a promising preclinical candidate for the treatment of breast cancer. The compound exhibits superior anti-tumor efficacy and a markedly improved safety profile when compared to the standard-of-care agent, Doxorubicin, in a widely accepted animal model.
The targeted mechanism of action, if confirmed, would represent a significant advancement over the non-specific cytotoxicity of traditional chemotherapies. The oral bioavailability suggested by the daily oral dosing regimen also presents a considerable advantage for potential clinical translation.
Caption: Logical summary of the comparative assessment.
Future studies should focus on elucidating the precise molecular mechanism of Oxadia-M3B, exploring its efficacy in other cancer models (including patient-derived xenografts), and conducting formal pharmacokinetic and toxicology studies to support a potential Investigational New Drug (IND) application.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,2,4-Oxadiazole Quantification
This guide provides a comprehensive framework for the cross-validation of analytical methods tailored for the quantification of 1,2,4-oxadiazole derivatives, a heterocyclic scaffold of significant interest in modern drug development. As researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount. This document moves beyond rote protocols to explain the scientific rationale behind method selection and validation choices, grounding every recommendation in established regulatory standards.
The Analytical Imperative for 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] Its presence in drug candidates necessitates robust analytical methods to accurately quantify the active pharmaceutical ingredient (API) in various matrices, from simple solutions to complex biological fluids. The goal of any analytical method is to be "fit-for-purpose," a principle that is formally confirmed through method validation.[4][5][6] Cross-validation becomes critical when an analytical method is transferred between laboratories, instruments, or even analysts, ensuring that the method's performance remains consistent and the data generated are reliable, regardless of the setting.
Selecting the Optimal Analytical Platform: A Comparative Analysis
The choice of analytical technique is the foundation of reliable quantification. For 1,2,4-oxadiazole derivatives, the most common and effective methods are chromatographic. The selection depends on factors such as the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. |
| Typical Sensitivity | μg/mL to high ng/mL | pg/mL to low ng/mL | ng/mL |
| Selectivity | Moderate; relies on chromatographic resolution. | High; distinguishes compounds with the same retention time but different mass. | High; provides structural information. |
| Matrix Effects | Low to moderate. | Can be significant (ion suppression/enhancement); requires careful management.[6] | Moderate; requires clean samples to avoid column contamination. |
| Advantages | Robust, widely available, cost-effective. | Exceptional sensitivity and selectivity, ideal for bioanalysis.[7][8] | Excellent for volatile and thermally stable compounds. |
| Limitations | Lower sensitivity, potential for interference from co-eluting compounds. | Higher cost and complexity, susceptible to matrix effects. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Best For | Purity analysis, content uniformity, and quantification in simple matrices.[9][10][11] | Bioavailability/bioequivalence studies, pharmacokinetic (PK) studies, trace-level impurity analysis.[1] | Analysis of volatile impurities or specific derivatives. |
Expert Insight: For most 1,2,4-oxadiazole drug candidates, which are typically non-volatile, HPLC-UV and LC-MS/MS are the primary choices. HPLC-UV is often the workhorse for API and drug product testing due to its robustness.[9][10][11] LC-MS/MS is indispensable for bioanalytical studies where low detection limits in complex matrices like plasma are required.[7][8]
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
The Principle of Cross-Validation: Ensuring Method Portability
Cross-validation is a formal process used to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[12] It is a critical component of the analytical method lifecycle, particularly during method transfer between laboratories or when new instrumentation is introduced.[13] The core objective is to verify that the method remains robust and reliable.
The International Council for Harmonisation (ICH) guideline Q2(R2) and FDA guidances provide the regulatory framework for analytical method validation, which extends to cross-validation.[12][14][15][16] These guidelines emphasize a lifecycle approach, where the method is understood and monitored from development through routine use.[4][15]
A full method validation should be performed when establishing a new bioanalytical method.[5] This includes assessing:
-
Selectivity and Specificity [17]
-
Accuracy and Precision [17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Stability (Freeze-thaw, bench-top, long-term)[5]
Cross-validation focuses on comparing the performance of an already validated method (the original method) with a second method (the new method).
A Step-by-Step Protocol for Cross-Validation
This protocol outlines a typical cross-validation study for transferring an HPLC method for a 1,2,4-oxadiazole API between two laboratories.
Objective: To demonstrate the equivalency of results for the quantification of "Oxadiazole-X" obtained by Lab A (Originating Lab) and Lab B (Receiving Lab).
Prerequisites:
-
A fully validated analytical method from Lab A.
-
A detailed method transfer protocol with pre-defined acceptance criteria.
-
Qualified analysts and calibrated instrumentation in both laboratories.
Experimental Design:
Caption: Workflow for a two-laboratory cross-validation study.
Methodology:
-
Sample Selection:
-
Select at least two batches of the 1,2,4-oxadiazole drug substance or product.
-
Prepare a set of quality control (QC) samples at three concentrations: Low, Medium, and High, spanning the method's calibration range.
-
-
Analysis at Originating Site (Lab A):
-
Analyze the selected samples and QCs in triplicate using the validated method.
-
Document all results, including chromatograms and integration parameters.
-
-
Analysis at Receiving Site (Lab B):
-
The analyst at Lab B should first demonstrate proficiency with the method (e.g., by analyzing a standard to confirm retention time and peak shape).
-
Analyze the same set of samples and QCs in triplicate.
-
-
Data Evaluation and Acceptance Criteria:
-
The core of cross-validation is the comparison of the data sets.
-
Accuracy: The mean result from Lab B should be within ±5.0% of the mean result from Lab A for the drug substance.
-
Precision: The Relative Standard Deviation (RSD) of the results from each lab should not exceed 2.0%.
-
QC Samples (for Bioanalytical): For QC samples, the difference between the nominal concentration and the mean calculated concentration should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ). The difference between the two labs for each QC level should also be within ±15%.
-
Example Cross-Validation Data & Acceptance Criteria
| Sample ID | Lab A (Assay %) | Lab B (Assay %) | % Difference | Acceptance Criteria | Result |
| API Lot 001 | 99.8% | 99.5% | -0.3% | ≤ ±2.0% | Pass |
| API Lot 002 | 100.1% | 100.5% | +0.4% | ≤ ±2.0% | Pass |
| QC Low (5 µg/mL) | 5.1 µg/mL | 4.9 µg/mL | -4.0% | ≤ ±15.0% | Pass |
| QC Mid (50 µg/mL) | 50.5 µg/mL | 51.0 µg/mL | +1.0% | ≤ ±15.0% | Pass |
| QC High (150 µg/mL) | 149.2 µg/mL | 151.1 µg/mL | +1.3% | ≤ ±15.0% | Pass |
Conclusion: Upholding Data Integrity Across the Lifecycle
Cross-validation is not merely a regulatory checkbox; it is a fundamental scientific practice that underpins the trustworthiness of analytical data throughout a drug's lifecycle.[4][15] By systematically comparing results between methods, instruments, or laboratories, we build confidence in the consistency and reliability of our measurements. For 1,2,4-oxadiazole derivatives, as with any pharmaceutical compound, a well-executed cross-validation strategy ensures that data generated across different sites and at different times are equivalent, safeguarding product quality and patient safety.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Quality Guidelines . International Council for Harmonisation (ICH). [Link]
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3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]
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Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS . Public Health and Life Environment – PH&LE. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]
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Bioanalytical Method Validation . Ofni Systems. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 . European Medicines Agency (EMA). [Link]
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Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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Guideline on Bioanalytical method validation . European Medicines Agency (EMA). [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists . National Center for Biotechnology Information (NCBI). [Link]
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(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability . ResearchGate. [Link]
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability . Thieme Connect. [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration (FDA). [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity . ACS Omega. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies . National Center for Biotechnology Information (NCBI). [Link]
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Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites . LCGC International. [Link]
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies . National Center for Biotechnology Information (NCBI). [Link]
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Navigating the Labyrinth of Specificity: A Comparative Guide to Evaluating Off-Target Effects of Novel Small Molecules
In the intricate dance of drug discovery, the pursuit of molecular entities that selectively engage their intended target is paramount. However, the reality is that many small molecules exhibit a degree of promiscuity, binding to unintended proteins and triggering a cascade of off-target effects. These unforeseen interactions can be a double-edged sword, sometimes leading to beneficial polypharmacology, but more often resulting in toxicity that can derail a promising therapeutic candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target profile of novel compounds.
To illustrate these principles, we will use a hypothetical small molecule inhibitor, GMN-123 , designed as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. While GMN-123 shows excellent on-target activity, a thorough assessment of its off-target interactions is crucial before advancing it to later-stage preclinical and clinical development. This guide will compare and contrast various methodologies for this evaluation, providing both theoretical underpinnings and practical, step-by-step protocols.
The Imperative of Off-Target Profiling
Unidentified off-target effects are a leading cause of drug attrition in clinical trials.[1][2] They can manifest as unexpected toxicities, altered pharmacokinetic profiles, or even antagonistic effects that counteract the intended therapeutic benefit. A proactive and systematic approach to off-target profiling early in the drug discovery process is therefore not just a regulatory expectation but a critical step in mitigating risk and building a robust safety profile for a new chemical entity.[3][4]
This guide will explore a multi-tiered strategy for evaluating the off-target effects of GMN-123, encompassing computational, biochemical, and cell-based approaches. Each of these pillars provides a unique lens through which to view the specificity of a compound, and together they form a powerful, self-validating system for identifying and characterizing potential liabilities.
A Phased Approach to Off-Target Evaluation
A logical workflow for assessing off-target effects begins with broad, predictive methods and progressively narrows down to more focused, functional assays. This approach, depicted below, allows for the efficient allocation of resources and the generation of a comprehensive specificity profile.
Figure 1: A phased approach to off-target effect evaluation.
Phase 1: Computational (In Silico) Prediction of Off-Target Liabilities
Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable initial insights into the likely off-target profile of a compound.[5][6][[“]] These approaches leverage the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.
Methodology Comparison:
| Method | Principle | Advantages | Disadvantages |
| 2D Similarity Search | Compares the 2D chemical structure of GMN-123 to databases of compounds with known biological activities. | Fast, computationally inexpensive, good for identifying closely related off-targets. | May miss structurally distinct compounds that bind to the same target (scaffold hopping). |
| 3D Shape & Pharmacophore Modeling | Compares the 3D conformation and key interacting features (pharmacophores) of GMN-123 to known ligands. | Can identify structurally diverse off-targets that share a similar binding mode.[8] | Computationally more intensive, sensitive to the quality of the input conformation. |
| Molecular Docking | Simulates the binding of GMN-123 to the crystal structures of a wide range of proteins. | Provides a predicted binding pose and an estimated binding affinity. | Computationally expensive, scoring functions can be inaccurate, leading to false positives/negatives. |
Experimental Protocol: 2D Similarity Search using a Public Database
-
Obtain the SMILES string for GMN-123. This is a textual representation of the molecule's structure.
-
Select a public database such as ChEMBL or PubChem. These databases contain vast amounts of bioactivity data for small molecules.[8]
-
Perform a Tanimoto similarity search. This is a common algorithm for quantifying the similarity between two 2D structures. A Tanimoto coefficient of 1 indicates identical structures, while 0 indicates no shared features.
-
Set a similarity threshold. A common starting point is a Tanimoto coefficient of 0.85 or higher.
-
Analyze the results. The output will be a list of molecules with known biological targets that are structurally similar to GMN-123. These targets are potential off-targets for GMN-123.
Causality Behind Experimental Choices: Starting with the computationally least expensive method (2D similarity) allows for a rapid and broad initial screen. The identified potential off-targets can then be used to create a more focused list for subsequent, more resource-intensive experimental validation.
Phase 2: In Vitro Biochemical Screening for Direct Target Engagement
Biochemical assays are the gold standard for confirming direct interactions between a compound and a purified protein.[9] For a kinase inhibitor like GMN-123, screening against a broad panel of kinases is a critical step in evaluating its selectivity.
Methodology Comparison:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. | Highly sensitive and direct measure of enzyme activity. | Requires handling of radioactive materials, generates radioactive waste. |
| Fluorescence-Based Assays | Utilizes fluorescent probes that change their properties upon phosphorylation of a substrate. | Non-radioactive, amenable to high-throughput screening. | Prone to interference from fluorescent compounds, can have higher false-positive rates. |
| Luminescence-Based Assays | Measures the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity. | High sensitivity and broad dynamic range. | Can be susceptible to interference from compounds that affect the luciferase enzyme used for detection. |
Experimental Protocol: Broad Kinase Panel Screen (Example using a Luminescence-Based Assay)
-
Compound Preparation: Prepare a stock solution of GMN-123 in DMSO. Create a series of dilutions to determine the IC₅₀ (the concentration at which 50% of the enzyme's activity is inhibited).
-
Assay Plate Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Compound Addition: Add the diluted GMN-123 or control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a reagent that contains luciferase and its substrate. The amount of light produced is proportional to the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition for each concentration of GMN-123 and fit the data to a dose-response curve to determine the IC₅₀ for each kinase in the panel.
Data Presentation: Fictional Kinase Selectivity Profile for GMN-123
| Kinase | IC₅₀ (nM) | Fold Selectivity vs. BTK |
| BTK (On-Target) | 5 | 1 |
| TEC | 50 | 10 |
| EGFR | >10,000 | >2,000 |
| SRC | 250 | 50 |
| LCK | 800 | 160 |
| ITK | 45 | 9 |
This table clearly shows that while GMN-123 is most potent against its intended target, BTK, it also exhibits activity against other TEC family kinases (TEC and ITK) and, to a lesser extent, SRC family kinases. This information is critical for predicting potential side effects, as these kinases have distinct biological roles.
Phase 3: Cell-Based Functional Assays to Assess Physiological Relevance
Demonstrating that a compound interacts with a purified protein is a crucial first step, but it is equally important to understand the consequences of that interaction in a cellular context.[10][11] Cell-based assays can reveal whether an off-target interaction observed in a biochemical assay translates into a functional effect in a living system.
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A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Oxadiazoles: A Comparative Benchmark
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry. Its remarkable stability and capacity to act as a bioisostere for amide and ester functionalities have cemented its role in the development of novel therapeutics.[1] For researchers and drug development professionals, selecting the optimal synthetic route to this privileged scaffold is a critical decision that impacts yield, purity, scalability, and overall project timelines. This guide provides an in-depth, objective comparison of both novel and established methods for 1,2,4-oxadiazole synthesis, supported by experimental data to inform your selection process.
The Enduring Relevance of the 1,2,4-Oxadiazole Core
The five-membered aromatic ring of 1,2,4-oxadiazole, with its one oxygen and two nitrogen atoms, is a recurring feature in a wide array of pharmacologically active compounds.[2] Its electron-withdrawing nature and ability to participate in hydrogen bonding interactions make it an invaluable tool for modulating the physicochemical properties of a drug candidate, often leading to improved metabolic stability and oral bioavailability.[3] From anti-inflammatory agents to neuroprotective compounds and anticancer drugs, the versatility of the 1,2,4-oxadiazole core is well-documented.[2][4][5]
Comparative Analysis of Key Synthetic Strategies
The synthesis of 1,2,4-oxadiazoles is primarily achieved through a few key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The following sections provide a detailed comparison of the most prominent methods.
The Classical Approach: Condensation of Amidoximes with Acylating Agents
This is the most widely employed and well-established method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The reaction proceeds via the O-acylation of an amidoxime with a carboxylic acid derivative (most commonly an acyl chloride), followed by a cyclodehydration step to furnish the 1,2,4-oxadiazole ring.
Mechanism & Rationale: The initial step is a nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of the acylating agent. The resulting O-acylamidoxime intermediate is then induced to cyclize, typically under thermal conditions or in the presence of a base, with the elimination of a water molecule. The use of coupling agents like EDC or DCC with carboxylic acids offers a milder alternative to acyl chlorides.[3]
Figure 2: Streamlined workflow of microwave-assisted 1,2,4-oxadiazole synthesis.
The Future of Synthesis: Continuous Flow Chemistry
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and straightforward scalability. [6]The synthesis of 1,2,4-oxadiazoles in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. [7] Mechanism & Rationale: In a typical flow setup, streams of the amidoxime and the activated carboxylic acid are mixed and passed through a heated reactor coil. The short residence time at high temperatures facilitates rapid cyclization. The product stream can then be directly subjected to in-line purification, making this a highly efficient and automated process. [6]This method is particularly advantageous for large-scale production. [8]
Figure 3: Schematic of a continuous flow process for 1,2,4-oxadiazole synthesis.
Quantitative Performance Benchmark
| Synthesis Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Classical Condensation | Amidoxime, Acyl Chloride/Carboxylic Acid, Base/Coupling Agent | 1 - 24 hours | Room Temp. to Reflux | 60-95% | Well-established, broad substrate scope, reliable. | Often requires harsh reagents (e.g., acyl chlorides), can have long reaction times. |
| Microwave-Assisted | Amidoxime, Acyl Chloride/Carboxylic Acid | 5 - 30 minutes | 100 - 150 °C | 70-95% | Rapid, high yields, often solvent-free, energy efficient. [9][10] | Requires specialized equipment, scalability can be a concern for some microwave reactors. |
| Continuous Flow | Amidoxime, Activated Carboxylic Acid | 10 - 30 minutes | 150 - 200 °C | 40-93% | Highly scalable, excellent process control, enhanced safety, potential for in-line purification. [6][7] | High initial equipment cost, may require optimization for each new substrate. |
| One-Pot Multicomponent | Nitrile, Hydroxylamine, Aldehyde/Carboxylic Acid Derivative | 8 - 12 hours | Reflux | 65-90% | High atom economy, reduced workup steps, environmentally friendly. [11][12] | Can be sensitive to reaction conditions, substrate scope may be limited. |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | 12 - 48 hours | Room Temp. to Reflux | 40-80% | Access to different substitution patterns. | Nitrile oxides can be unstable and prone to dimerization. |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole
Rationale: This protocol exemplifies the widely used two-step approach involving the isolation of the O-acylamidoxime intermediate. Pyridine is used as a base to neutralize the HCl generated during the acylation step. Subsequent heating promotes the cyclodehydration.
-
O-Acylation: To a solution of benzamidoxime (1.0 eq) in pyridine (5 mL) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acetylbenzamidoxime.
-
Cyclodehydration: Heat the crude O-acetylbenzamidoxime at 120 °C for 1 hour.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the desired 3-phenyl-5-methyl-1,2,4-oxadiazole.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Rationale: This protocol showcases the efficiency of microwave synthesis. The reaction is performed in a one-pot fashion, avoiding the isolation of the intermediate and significantly reducing the overall reaction time. The use of a solid support like silica gel can further enhance the reaction efficiency by providing a surface for the reaction to occur and absorbing excess heat. [13]
-
In a microwave-safe vessel, mix the amidoxime (1.0 eq), carboxylic acid (1.2 eq), and a coupling agent such as HATU (1.2 eq) in a minimal amount of a high-boiling solvent like DMF.
-
Add a catalytic amount of a non-nucleophilic base like DIPEA (2.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.
Protocol 3: Continuous Flow Synthesis of 3-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,2,4-oxadiazole
[7] Rationale: This protocol demonstrates a multi-step synthesis in a continuous flow system, highlighting the potential for automation and high-throughput synthesis. The precise temperature control and rapid mixing in microreactors enable high yields in short residence times.
-
System Setup: Prepare two separate solutions: (A) arylnitrile (0.5 M in DMF) and (B) hydroxylamine hydrochloride (0.4 M in DMF) with diisopropylethylamine (1.2 M in DMF).
-
Amidoxime Formation: Pump solutions A and B into a T-mixer and then through a heated microreactor (1000 µL) at 150 °C.
-
Acylation and Cyclization: Cool the output stream and mix it with a stream of the acylating agent (e.g., an activated carboxylic acid, 1.0 M in DMF) in a second T-mixer.
-
Pass the resulting mixture through a second heated microreactor (1000 µL) at 200 °C.
-
Work-up and Purification: Collect the product stream. The crude product can be purified by preparative HPLC.
Green Chemistry and Safety Considerations
The principles of green chemistry are increasingly influencing the choice of synthetic methodologies. [14]
-
Classical Methods: Often involve the use of hazardous reagents like acyl chlorides and chlorinated solvents, leading to a lower atom economy and the generation of significant waste.
-
Microwave-Assisted Synthesis: Frequently allows for solvent-free reactions, reducing waste and energy consumption. [10]The shorter reaction times also contribute to a more sustainable process.
-
Continuous Flow Synthesis: Offers significant safety advantages by minimizing the volume of hazardous reagents at any given time. The closed system also reduces the risk of exposure to toxic chemicals. The potential for solvent recycling further enhances its green credentials. [6]* One-Pot Reactions: By combining multiple steps into a single operation, these methods reduce the need for intermediate work-up and purification, thereby minimizing solvent usage and waste generation. [12]
Scalability and Industrial Applicability
For drug development, the scalability of a synthetic route is of paramount importance.
-
Classical and Microwave-Assisted Synthesis: While effective at the lab scale, scaling up these batch processes can present challenges in terms of heat transfer and reaction control.
-
Continuous Flow Synthesis: Is inherently scalable. Increasing the production output can often be achieved by simply running the system for a longer duration or by "numbering up" – using multiple reactors in parallel. [6]This makes it a highly attractive option for industrial-scale manufacturing.
Conclusion and Future Outlook
The synthesis of 1,2,4-oxadiazoles has evolved significantly from the classical condensation methods. While these traditional routes remain reliable and versatile, modern enabling technologies such as microwave-assisted synthesis and continuous flow chemistry offer compelling advantages in terms of speed, efficiency, safety, and scalability.
For rapid lead optimization and library synthesis in a research setting, microwave-assisted synthesis is an excellent choice. For process development and large-scale manufacturing, continuous flow chemistry is emerging as the superior technology. The choice of the optimal method will ultimately depend on the specific goals of the project, the available resources, and the desired scale of production. As the demand for more efficient and sustainable chemical processes grows, we can expect to see further innovations in the synthesis of this important heterocyclic scaffold.
References
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Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3333. [Link] [1]2. Kumar, R., et al. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4066-4079. [Link] [3]3. Krasavin, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5349. [Link] [5]4. Jiang, B., et al. (2017). A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Journal of Pharmaceutical Sciences and Research, 9(9), 1436-1447. [Link] [2]5. Li, Y., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link] [4]6. Krasavin, M., et al. (2018). Synthesis and biological evaluation of novel 1,2,4-oxadiazole-based inhibitors of human carbonic anhydrases. European Journal of Medicinal Chemistry, 143, 144-154. [Link]
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N-Halogenation by Vanadium-Dependent Haloperoxidases Enables 1,2,4-Oxadiazole Synthesis. (2021). Angewandte Chemie International Edition, 60(38), 20876-20880. [Link]
-
Das, B., et al. (2019). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. New Journal of Chemistry, 43(4), 1846-1854. [Link] [12]9. Yadav, G. D., & Kadam, S. T. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Catalysts, 11(3), 343. [Link] [15]10. Yadav, D. K., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28041-28051. [Link]
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Sahoo, B. M., et al. (2018). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Journal of Indian Chemical Society, 95, 1307-1310. [Link] 12. O'Brien, A. G., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232-239. [Link] 13. Sahoo, B. M., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Catalysts, 11(3), 343. [Link] [14]14. Ley, S. V., et al. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 11(20), 4596-4599. [Link] [7]15. Biju, P. G., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian Journal of Pharmaceutical Sciences, 74(3), 247-252. [Link] [9]16. Britton, J., & Raston, C. L. (2017). Flow synthesis of 1,2,4-oxadiazole derivatives. Green Chemistry, 19(15), 3544-3548. [Link] [8]17. A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. (2015). Organic Process Research & Development, 19(10), 1437-1442. [Link]
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A Comparative Guide to Molecular Docking of 1,2,4-Oxadiazole Analogs in Drug Discovery
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester groups.[1][2] This five-membered heterocycle is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antileishmanial, and enzyme inhibitory properties.[1][3] Molecular docking serves as a critical computational tool in the rational design of novel 1,2,4-oxadiazole-based therapeutics, offering insights into their binding modes and structure-activity relationships (SAR).[4]
This guide provides a comparative analysis of molecular docking studies of 1,2,4-oxadiazole analogs against two distinct protein targets, showcasing the adaptability of the docking workflow and the interpretation of its results in different therapeutic contexts. We will delve into the causal reasoning behind experimental choices and present the data in a clear, comparative format.
The Fundamental Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The primary objectives of molecular docking are:
-
Binding Pose Prediction: To determine the conformation and orientation of a ligand within the active site of a protein.[5]
-
Binding Affinity Estimation: To estimate the strength of the interaction between the ligand and the protein, typically expressed as a docking score or binding energy.[5]
A lower docking score generally indicates a more favorable binding interaction.[6] This computational "handshake" allows researchers to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
The General Molecular Docking Workflow
A typical molecular docking study follows a structured workflow, ensuring the reliability and reproducibility of the results. The key stages are outlined below.
Caption: A generalized workflow for molecular docking studies.
Case Study 1: Antileishmanial 1,2,4-Oxadiazole Analogs Targeting Leishmania infantum CYP51
Visceral leishmaniasis is a severe parasitic disease with limited treatment options, necessitating the discovery of novel therapeutic agents.[7] One promising target is the cytochrome P450 enzyme, CYP51, which is crucial for the biosynthesis of ergosterol in the parasite.[7] A recent study investigated a series of 1,2,4-oxadiazole derivatives as potential inhibitors of L. infantum CYP51.[7]
Experimental Protocol: Docking of Antileishmanial Analogs
The following protocol outlines the key steps in the molecular docking study of 1,2,4-oxadiazole analogs against L. infantum CYP51.[7]
-
Protein Preparation:
-
The three-dimensional crystal structure of L. infantum CYP51 was obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Hydrogen atoms were added, and charges were assigned to the protein atoms.
-
-
Ligand Preparation:
-
The 3D structures of the 1,2,4-oxadiazole analogs were generated and optimized to obtain their lowest energy conformation.[8]
-
Partial charges were assigned to the ligand atoms.
-
-
Docking Simulation:
-
Software: GOLD (version 2023.2) was utilized for the docking calculations.[7]
-
Grid Generation: The binding site was defined based on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Algorithm: The study employed a genetic algorithm to explore the conformational space of the ligands within the defined binding site.
-
-
Post-Docking Analysis:
Comparative Docking Results and Structure-Activity Relationship
The docking study revealed a strong affinity of the lead compound, Ox1, for the CYP51 enzyme, with a high docking score.[7] The analysis of the binding mode provided insights into the key interactions driving the inhibitory activity.
| Compound | Substituent (R) | Docking Score (GOLD Score) | Experimental IC50 (µM) |
| Ox1 | p-OCH3 | 36.43 | 32.9 |
| Ox2 | H | Not Reported | 220 |
| Ox3 | p-NO2 | Not Reported | 336 |
Data synthesized from a study on antileishmanial 1,2,4-oxadiazole derivatives.[7]
The structure-activity relationship (SAR) analysis indicated that the presence of an electron-donating group, such as a methoxy group at the para position of the phenyl ring, significantly enhanced the antileishmanial activity.[7] This is evident from the approximately 10-fold increase in potency of Ox1 compared to Ox3, which has an electron-withdrawing nitro group.[7] The docking results corroborated these findings by showing that the methoxy group of Ox1 forms favorable interactions within the active site of CYP51.
Case Study 2: Anticancer 1,3,4-Oxadiazole Analogs Targeting Tubulin
The 1,3,4-oxadiazole isomer has also been extensively studied for its therapeutic potential, particularly in oncology.[9][10] Tubulin, a key component of the cytoskeleton, is a well-established target for anticancer drugs, as its disruption leads to cell cycle arrest and apoptosis.[10] A study on 2,5-disubstituted 1,3,4-oxadiazole derivatives explored their potential as tubulin inhibitors.[6]
Experimental Protocol: Docking of Anticancer Analogs
The docking protocol for the 1,3,4-oxadiazole analogs against tubulin is detailed below.[6]
-
Protein Preparation:
-
The crystal structure of the tubulin-colchicine complex was obtained from the Protein Data Bank (PDB ID: 1M17).[6]
-
Non-essential water molecules and the co-crystallized ligand were removed.
-
Polar hydrogen atoms were added, and Gasteiger charges were assigned to the protein.
-
-
Ligand Preparation:
-
The 3D structures of the synthesized 1,3,4-oxadiazole derivatives were built and their geometries were optimized.
-
Gasteiger-Marsili partial charges were calculated for the ligand atoms, and non-polar hydrogens were merged.[6] Rotatable bonds were defined to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Software: AutoDock 4.2 was used for the molecular docking simulations.[6]
-
Grid Generation: A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the binding site of the reference ligand.[6]
-
Docking Algorithm: The Lamarckian genetic algorithm was employed to perform the docking calculations.[6]
-
-
Analysis of Results:
-
The predicted binding free energies (ΔGbind) and the interactions between the ligands and the active site residues were analyzed.
-
The docking results were correlated with the in vitro cytotoxic activity of the compounds against cancer cell lines.
-
Comparative Docking Results and Structure-Activity Relationship
The molecular docking study of the 1,3,4-oxadiazole derivatives against tubulin revealed that the compounds bind to the colchicine binding site. The binding affinity was found to be influenced by the nature of the substituent on the phenyl ring.
| Compound | Substituent (R) | Docking Score (ΔGbind, kcal/mol) | Experimental IC50 (µM) against HeLa cells |
| IIb | p-OCH3 | Not Reported | 19.9 |
| IIc | p-NO2 | Not Reported | 35 |
| IIe | p-Cl | -7.89 | 25.1 |
Data synthesized from a study on anticancer 1,3,4-oxadiazole derivatives.[6]
The SAR from this study suggests that both electron-donating and electron-withdrawing substituents can contribute to cytotoxic activity. Compound IIe, with a chloro substituent, exhibited the best-docking score, which was in good agreement with its potent cytotoxic activity.[6]
Comparative Analysis and Expert Insights
The two case studies highlight the versatility of molecular docking in guiding drug discovery efforts for oxadiazole analogs. While the general workflow remains consistent, the specific choices of software, scoring functions, and post-docking analyses are tailored to the research question and the nature of the biological target.
Choice of Docking Software: The selection of GOLD for the antileishmanial study and AutoDock for the anticancer study reflects the availability and user preference of these well-validated docking programs. Both are capable of providing valuable insights into ligand binding.
Significance of Post-Docking Analysis: The use of molecular dynamics simulations in the CYP51 study is a crucial step for validating the docking poses and understanding the dynamic stability of the ligand-protein complex.[7] This adds a higher level of confidence to the computational predictions.
Structure-Activity Relationship: In both studies, molecular docking was instrumental in elucidating the SAR of the oxadiazole analogs. By visualizing the binding modes and identifying key interactions, researchers can rationally design more potent and selective inhibitors. For instance, the understanding that an electron-donating group at a specific position enhances binding to CYP51 provides a clear direction for future lead optimization.[7]
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline for 1,2,4-oxadiazole analogs and other small molecules. By providing a detailed understanding of ligand-protein interactions at the atomic level, it enables the rational design of more effective and safer medicines. The comparative analysis of the antileishmanial and anticancer studies demonstrates the adaptability and power of this computational technique in diverse therapeutic areas. The key to a successful docking study lies not only in the technical execution but also in the careful interpretation of the results in the context of experimental data to drive the design-synthesize-test-analyze cycle.
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A Comparative Guide to the Metabolic Stability of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of successful drug discovery. A compound's metabolic stability directly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth assessment of the metabolic stability of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid , a compound of interest due to its potential pharmacological applications. We will explore its predicted metabolic pathways, compare its stability to relevant alternatives, and provide a detailed experimental protocol for its evaluation.
The Structural Rationale for Metabolic Stability
The structure of this compound incorporates several key features that are predictive of its metabolic profile. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often introduced to enhance metabolic stability.[1][2] This heterocycle is generally resistant to hydrolytic cleavage by enzymes that would readily metabolize corresponding esters or amides.[1]
The two primary sites of potential metabolic transformation are the methoxyphenyl group and the butanoic acid side chain. The methoxy group is a known substrate for cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2D6 and CYP3A4, which can mediate O-demethylation.[3][4] The butanoic acid moiety, while generally stable, can influence the compound's overall physicochemical properties, including its permeability and potential for interactions with drug transporters. The carboxylic acid group itself can be a liability for metabolic instability and poor permeability, making its bioisosteric replacement a common strategy in drug design.[5]
Predicted Metabolic Pathways
Based on the chemical structure and known metabolic transformations of similar compounds, the primary predicted metabolic pathways for this compound are:
-
O-demethylation: The methoxy group on the phenyl ring is susceptible to enzymatic removal by CYP450 enzymes, leading to the formation of a phenolic metabolite.
-
Hydroxylation: The phenyl ring and the aliphatic butanoic acid chain could undergo hydroxylation, also mediated by CYP450 enzymes.
-
Glucuronidation: The resulting hydroxylated metabolites and the carboxylic acid group can be conjugated with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.
The 1,2,4-oxadiazole ring is anticipated to remain largely intact, contributing to the overall metabolic stability of the core scaffold.
Caption: Predicted metabolic pathways of the target compound.
Comparative Metabolic Stability
To contextualize the metabolic stability of this compound, it is instructive to compare it with compounds where the 1,2,4-oxadiazole or the carboxylic acid moieties are replaced with more metabolically labile groups.
| Compound | Key Structural Feature | Predicted Metabolic Liability | Expected In Vitro Half-life (Human Liver Microsomes) | Reference Compound Class |
| This compound | 1,2,4-Oxadiazole | O-demethylation of methoxyphenyl group | > 60 min | N/A |
| Methyl 4-[3-(3-methoxyphenyl)acetamido]butanoate | Amide and Ester | Amide and ester hydrolysis by amidases and esterases | < 30 min | Amide/Ester Analogs |
| 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanol | Tetrazole (Carboxylic Acid Bioisostere) | O-demethylation of methoxyphenyl group, oxidation of alcohol | > 60 min | Carboxylic Acid Bioisosteres[6] |
| 4-Oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid | 1,2,4-Oxadiazole | Potential for metabolism on the indoline and phenyl rings | Good metabolic stability observed in preclinical species | Structurally related 1,2,4-oxadiazole-containing compounds |
| 1,2,4-Oxadiazole derivative with aryl carboxylic acid | 1,2,4-Oxadiazole | Good metabolic stability (t1/2 > 93.2 min) in mice | > 90 min | 1,2,4-Oxadiazole derivatives with carboxylic acid moieties |
This comparison highlights the expected superior metabolic stability of the target compound due to the presence of the 1,2,4-oxadiazole ring, a feature that is consistently shown to be more robust than corresponding amide or ester linkages.[1]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using human liver microsomes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proper disposal of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, a compound often utilized in pharmaceutical research. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are based on established principles of chemical waste management and are designed to be a trusted resource for laboratory personnel.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available in the search results, we can infer potential hazards based on its chemical structure and related compounds.
-
1,2,4-Oxadiazole Derivatives: This class of compounds has a wide range of biological activities.[1] Some studies have investigated their toxicological properties, with some derivatives showing potential as irritants.[2] However, other studies on different 1,3,4-oxadiazole derivatives have indicated low toxicity in acute and sub-acute studies.[3][4] Given the variability, it is prudent to handle all new oxadiazole derivatives with care.
-
Butanoic Acid Moiety: The presence of a carboxylic acid group suggests that the compound is acidic. While the overall pH will depend on the concentration and solvent, it is a key factor to consider for segregation and neutralization.
-
Aromatic Rings (Methoxyphenyl): Aromatic compounds can present various health hazards, and their metabolic pathways should be considered.
In the absence of a specific SDS, it is crucial to treat this compound as hazardous. The primary hazards are likely to be:
-
Skin and eye irritation.
-
Potential toxicity if ingested or inhaled.
-
Unknown long-term health effects.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this or any laboratory chemical. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat must be worn and fully fastened. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: While not always necessary for small quantities in a well-ventilated area, a respirator may be required if the compound is dusty or if aerosols could be generated. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[5] It prevents dangerous reactions and facilitates proper disposal.
-
Solid Waste:
-
Collect solid this compound waste in a designated, clearly labeled, and sealed container.
-
This includes unused or expired compound, as well as contaminated items like weighing paper and gloves.
-
The container should be made of a material compatible with the chemical. Given its acidic nature, a high-density polyethylene (HDPE) or glass container is suitable.[5]
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, labeled waste container.
-
Crucially, do not mix this waste stream with other types of chemical waste, especially bases or strong oxidizing agents, to avoid potentially violent reactions. [6]
-
Halogenated and non-halogenated solvent wastes should generally be kept separate, as disposal costs can differ.[7]
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.[5]
-
Table 1: Waste Segregation Summary
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Labeled, sealed HDPE or glass container | "Hazardous Waste," Chemical Name, Hazard Pictograms (e.g., irritant, health hazard), Date of Accumulation Start.[6] |
| Liquid Waste | Labeled, sealed solvent-compatible container | "Hazardous Waste," Chemical Name and Concentration, Solvent(s), Hazard Pictograms, Date of Accumulation Start.[6] |
| Contaminated PPE | Labeled, sealed bag or container | "Hazardous Waste," "Contaminated PPE," Chemical Contaminant. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Wipe the area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows, vermiculite).
-
Once absorbed, collect the material into a designated hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office immediately.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Disposal Procedures
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
Step-by-Step Disposal Workflow:
-
Collection: Collect all waste streams in their designated and properly labeled containers within a designated Satellite Accumulation Area (SAA).[6] The SAA should be inspected weekly for leaks or container degradation.[6]
-
Labeling: Ensure all waste containers are accurately and fully labeled with the words "Hazardous Waste," the full chemical name, associated hazards, and the date the container became full.[6]
-
Request for Pickup: Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), submit a request for waste collection through your institution's EHS office.[6][7]
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request.
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface or remove the original label.[7][9]
Disposal Decision Flowchart:
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety
The responsible management and disposal of laboratory chemicals are integral to scientific research. By following these detailed procedures for this compound, researchers can ensure a safe working environment, protect the environment, and maintain regulatory compliance. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet when available.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION. PubMed. [Link]
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. PubMed. [Link]
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Europe PMC. [Link]
-
Safety Data Sheet. BASF. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH. [Link]
Sources
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. acs.org [acs.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
